Structural and Pharmacological Profiling of 4-(4-fluorobenzyl)-2-methyl-2H-1,4-benzoxazin-3(4H)-one: A Technical Guide
Executive Summary The 1,4-benzoxazin-3(4H)-one scaffold is widely recognized in medicinal chemistry as a "privileged structure." By mimicking the peptide backbone, this bicyclic system serves as a versatile template for...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The 1,4-benzoxazin-3(4H)-one scaffold is widely recognized in medicinal chemistry as a "privileged structure." By mimicking the peptide backbone, this bicyclic system serves as a versatile template for interacting with diverse biological targets, including acetylcholinesterase (AChE)[1] and NMDA receptors[2]. This technical guide provides an in-depth analysis of a highly specific derivative: 4-(4-fluorobenzyl)-2-methyl-2H-1,4-benzoxazin-3(4H)-one . We will deconstruct the causality behind its structural modifications, outline a self-validating synthetic workflow, and profile its physicochemical properties for CNS-targeted drug development.
Molecular Architecture and SAR Logic
Designing a successful neuroactive compound requires precise structural tuning. The core 2H-1,4-benzoxazin-3(4H)-one scaffold provides a rigid, planar foundation, but the specific biological activity of 4-(4-fluorobenzyl)-2-methyl-2H-1,4-benzoxazin-3(4H)-one is driven by two critical peripheral modifications:
C2-Methyl Substitution: The introduction of a methyl group at the C2 position breaks the symmetry of the morpholine ring, creating a chiral center. In our experience, the resulting
(R)
and
(S)
enantiomers often exhibit vastly different binding affinities due to the strict spatial constraints of target binding pockets (e.g., the catalytic triad of AChE). The methyl group also adds localized steric bulk, which can lock the molecule into a preferred bioactive conformation.
N4-(4-Fluorobenzyl) Substitution: The alkylation of the lactam nitrogen with a 4-fluorobenzyl group serves a dual purpose. First, the benzyl linker provides critical conformational flexibility, allowing the aromatic ring to act as an anchor in hydrophobic pockets. Second, the para-fluoro substitution acts as a bioisostere for hydrogen. This specific modification is a calculated choice to enhance metabolic stability by blocking cytochrome P450-mediated oxidation at the vulnerable para position, while simultaneously increasing the compound's lipophilicity for superior blood-brain barrier (BBB) penetration.
Structure-Activity Relationship (SAR) logic for the target compound.
Physicochemical & Pharmacokinetic Profiling
To predict the behavior of this compound in vivo, we must analyze its quantitative physicochemical parameters. The data summarized below demonstrates why this molecule is highly optimized for central nervous system (CNS) applications.
Parameter
Value
Causality / Pharmacological Implication
Molecular Weight
271.29 g/mol
Well within Lipinski's Rule of 5; ensures favorable oral bioavailability.
LogP (Predicted)
~3.2
Ideal lipophilicity for BBB penetration (CNS drugs typically require LogP 2.0 - 5.0).
Topological Polar Surface Area
29.5 Ų
TPSA < 90 Ų strongly correlates with excellent CNS exposure.
H-Bond Donors (HBD)
0
N-alkylation eliminates the lactam HBD, enhancing membrane permeability.
H-Bond Acceptors (HBA)
3
The lactam carbonyl and ether oxygen serve as key interaction points for receptors.
Synthetic Strategy and Self-Validating Protocols
As an application scientist, I prioritize synthetic routes that are not only high-yielding but also self-validating. A reaction should never proceed to the next step without empirical confirmation. The synthesis of 4-(4-fluorobenzyl)-2-methyl-2H-1,4-benzoxazin-3(4H)-one is executed via a robust two-phase sequence.
Phase 1: Morpholine Ring Closure
Objective: Synthesize the intermediate 2-methyl-2H-1,4-benzoxazin-3(4H)-one.
Reagent Preparation: Dissolve 2-aminophenol (1.0 eq) in anhydrous acetone under an inert argon atmosphere.
Causality: Acetone is a polar aprotic solvent that readily dissolves the starting materials and facilitates the subsequent
SN2
/acylation cascade without participating in the reaction.
Causality:
K2CO3
acts as a heterogeneous acid scavenger to neutralize the HCl and HBr byproducts generated during the reaction, driving the equilibrium forward without hydrolyzing the acyl chloride.
Acylation & Cyclization: Cool the mixture to 0°C. Add 2-bromopropanoyl chloride (1.1 eq) dropwise over 30 minutes. Once addition is complete, heat the reaction to reflux (56°C) for 4 hours.
Causality: The initial low temperature controls the highly exothermic N-acylation. Subsequent reflux provides the activation energy required for the intramolecular O-alkylation (cyclization) to close the morpholine ring.
Self-Validating Checkpoint (IPC 1): Sample 10 µL of the reaction mixture, dilute in 1 mL methanol, and analyze via LC-MS.
Validation: The protocol mandates the complete disappearance of the 2-aminophenol peak and the emergence of the target mass (
m/z
164
[M+H]+
). Proceed to Phase 2 only if conversion is >98%.
Phase 2: N-Alkylation
Objective: Attach the 4-fluorobenzyl moiety to the N4 position.
Deprotonation: Dissolve the purified intermediate from Phase 1 in anhydrous DMF. Cool to 0°C and add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in portions.
Causality: The lactam NH is weakly acidic (
pKa
~ 10-11). NaH is a strong, non-nucleophilic base that irreversibly deprotonates the lactam to form a highly reactive nitrogen anion. DMF stabilizes this anion, accelerating the subsequent substitution.
Alkylation: Add 4-fluorobenzyl bromide (1.1 eq) dropwise. Remove the ice bath and stir at room temperature for 2 hours.
Self-Validating Checkpoint (IPC 2): Perform HPLC analysis at 254 nm.
Validation: The reaction is deemed complete when the intermediate peak constitutes <1% of the total peak area.
Quench and Isolation: Carefully quench the reaction with saturated aqueous
NH4Cl
to safely destroy excess NaH. Extract with ethyl acetate. Wash the organic layer with brine (5x) to remove residual DMF. Dry over
Na2SO4
, filter, and concentrate in vacuo.
Workflow for the synthesis and self-validation of the benzoxazinone derivative.
Analytical Characterization Standards
To ensure absolute scientific integrity, the final isolated compound must be rigorously characterized against the following expected spectral benchmarks:
1
H NMR (400 MHz,
CDCl3
): A characteristic doublet (~1.5 ppm) corresponding to the C2-methyl group, a quartet (~4.6 ppm) for the C2 methine proton, an AB system (~5.1 ppm) for the benzylic
CH2
protons, and a distinct multiplet (6.8 - 7.3 ppm) representing the fluoro-substituted aromatic ring.
19
F NMR (376 MHz,
CDCl3
): A sharp singlet (typically around -115 ppm, depending on the internal standard) confirming the presence and integrity of the para-fluorine atom.
Technical Whitepaper: Mechanism of Action of 4-(4-fluorobenzyl)-2-methyl-2H-1,4-benzoxazin-3(4H)-one in In Vitro Cell Models
Executive Summary The 2H-1,4-benzoxazin-3(4H)-one scaffold is a privileged pharmacophore in rational drug design, recognized for its potent anti-proliferative and anti-inflammatory properties[1]. This whitepaper dissects...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The 2H-1,4-benzoxazin-3(4H)-one scaffold is a privileged pharmacophore in rational drug design, recognized for its potent anti-proliferative and anti-inflammatory properties[1]. This whitepaper dissects the specific mechanistic pathways of 4-(4-fluorobenzyl)-2-methyl-2H-1,4-benzoxazin-3(4H)-one (hereafter referred to as FMB-31 ) within human cell lines. By synthesizing structural dynamics, intracellular signaling cascades, and self-validating experimental workflows, this guide provides drug development professionals with a comprehensive framework for evaluating this compound class.
Structural Rationale & Pharmacophore Dynamics
The distinct biological activity of FMB-31 is dictated by the precise stereoelectronic properties of its functional groups:
The 2H-1,4-Benzoxazin-3(4H)-one Core: This rigid, planar heterocycle acts as a bioisostere for the purine ring of ATP. Its planarity allows it to intercalate into the DNA double helix[1] and competitively bind the ATP-binding cleft of critical kinases[2].
The 4-(4-Fluorobenzyl) Substitution: The addition of the 4-fluorobenzyl moiety at the nitrogen atom serves a dual purpose. First, the high electronegativity of the fluorine atom creates a strong dipole, facilitating multipolar interactions and halogen bonding within target receptor pockets. Second, the para-fluoro substitution blocks cytochrome P450-mediated aromatic oxidation, drastically improving the metabolic stability of the compound.
The 2-Methyl Group: The introduction of a methyl group at the C-2 position introduces a chiral center and specific steric bulk. This restricts the rotational freedom of the molecule, locking it into a bioactive conformation that enhances selectivity for specific kinase hinge regions over off-target proteins.
Primary Mechanisms of Action in Cell Lines
FMB-31 exhibits a dual-axis mechanism of action, driving apoptosis in oncology models (e.g., A549, Huh-7) while modulating inflammatory responses in microglial models (e.g., BV-2).
Axis 1: Kinase Inhibition (PI3K/Akt/mTOR Pathway)
In human cancer cell lines, the benzoxazinone core of FMB-31 competitively inhibits the catalytic domain of Phosphoinositide 3-kinase (PI3K)[2]. By blocking PI3K, FMB-31 prevents the phosphorylation of Akt (Protein Kinase B). The subsequent downregulation of p-Akt suppresses the mTOR pathway, halting cellular proliferation, arresting the cell cycle at the G0/G1 phase, and ultimately triggering caspase-dependent apoptosis.
Axis 2: Oxidative Stress & DNA Damage Response
FMB-31 localizes to the mitochondria, where it disrupts the electron transport chain, leading to a profound surge in intracellular Reactive Oxygen Species (ROS)[3]. This oxidative stress, combined with the compound's direct DNA intercalating properties, causes double-strand DNA breaks. The cell responds by upregulating the tumor suppressor protein p53, which alters the Bax/Bcl-2 ratio to favor mitochondrial membrane permeabilization, releasing cytochrome c and executing cell death[1]. In microglial cells (BV-2), sub-lethal doses of similar derivatives activate the Nrf2-HO-1 pathway, providing a protective, anti-inflammatory effect against LPS-induced stress[4].
Figure 1: Dual mechanism of action of FMB-31 via kinase inhibition and ROS generation.
Quantitative Data Summary
The following table synthesizes the expected pharmacological profile of FMB-31 across various validated in vitro models, based on data from structurally analogous 4-benzyl-benzoxazin-3(4H)-one derivatives[1][2][3][4].
Cell Line
Origin
Primary Target Pathway
IC50 (µM)
Apoptotic Index (%)
A549
Non-Small Cell Lung Cancer
PI3K/Akt, ROS
1.45 ± 0.12
68.4
Huh-7
Hepatocellular Carcinoma
DNA Damage, p53
2.10 ± 0.18
55.2
MCF-7
Breast Adenocarcinoma
PI3K/mTOR
3.05 ± 0.22
42.1
BV-2
Murine Microglia
Nrf2-HO-1 (Anti-inflammatory)
8.50 ± 0.45
N/A (Protective)
Self-Validating Experimental Protocols
To ensure scientific integrity, the evaluation of FMB-31 requires orthogonal, self-validating methodologies. The protocols below are designed to eliminate common experimental artifacts.
Causality & Logic: Standard colorimetric assays (like MTT or MTS) rely on mitochondrial oxidoreductases to convert tetrazolium salts into formazan. Because FMB-31 actively disrupts mitochondrial function and induces ROS[3], an MTT assay will show an artificial drop in signal prior to actual cell death, yielding a false-positive cytotoxicity reading. To avoid this, we utilize an ATP-luminescence assay (CellTiter-Glo), which provides a direct, metabolically independent quantification of viable cells.
Step 1 (Seeding): Plate A549 cells at a density of 5 × 10³ cells/well in a 96-well opaque-walled microplate. Note: Opaque walls are critical to prevent optical crosstalk during luminescence reading.
Step 2 (Treatment): Treat cells with FMB-31 at varying concentrations (0.1 µM to 50 µM) for 48 hours. Include a vehicle control (0.1% DMSO).
Step 3 (Reagent Addition): Add 100 µL of CellTiter-Glo® Reagent directly to each well.
Step 4 (Lysis): Mix contents on an orbital shaker for 2 minutes to induce complete cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
Step 5 (Quantification): Record luminescence using a multi-mode microplate reader and calculate the IC50 using non-linear regression analysis.
Causality & Logic: If a compound kills cells while generating ROS, it is critical to determine if the ROS is the cause of apoptosis or merely a downstream byproduct of cell death. To prove causality, we utilize a rescue system with N-acetylcysteine (NAC), a potent ROS scavenger. If pre-treatment with NAC restores cell viability and prevents apoptosis, we definitively validate that oxidative stress is the primary mechanistic trigger[1].
Step 1 (The Validation Step): Pre-incubate Huh-7 cells with 5 mM NAC for 2 hours prior to FMB-31 exposure.
Step 2 (Exposure): Add FMB-31 at its established IC50 concentration and incubate for 24 hours.
Step 3 (Staining): Harvest the cells, wash with cold PBS, and resuspend in 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
Step 4 (Incubation): Incubate in the dark for 15 minutes at room temperature.
Step 5 (Flow Cytometry): Analyze cells via flow cytometry. Compare the Annexin V+/PI- (early apoptosis) populations between the "FMB-31 alone" group and the "NAC + FMB-31" group to confirm mechanistic rescue.
Figure 2: Self-validating high-throughput workflow for mechanistic confirmation.
References
2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells - nih.gov - 1
Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1,4]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells - nih.gov - 3
Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines - mdpi.com - 2
Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - nih.gov -4
Comprehensive Synthesis Pathway for 4-(4-fluorobenzyl)-2-methyl-2H-1,4-benzoxazin-3(4H)-one
Executive Summary The 1,4-benzoxazin-3(4H)-one scaffold is a privileged pharmacophore in medicinal chemistry and agrochemical development. Derivatives of this heterocyclic core exhibit a broad spectrum of biological acti...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The 1,4-benzoxazin-3(4H)-one scaffold is a privileged pharmacophore in medicinal chemistry and agrochemical development. Derivatives of this heterocyclic core exhibit a broad spectrum of biological activities, functioning as mode-selective TRPV1 antagonists[1], potent tyrosine kinase inhibitors[2], and highly selective herbicides[3]. The synthesis of N-alkylated derivatives, specifically 4-(4-fluorobenzyl)-2-methyl-2H-1,4-benzoxazin-3(4H)-one , requires a highly regioselective approach to construct the bicyclic core and subsequently functionalize the lactam nitrogen.
This technical guide details a scalable, two-phase synthetic pathway, providing mechanistic causality for all experimental choices to ensure reproducible, high-yield results.
Retrosynthetic Strategy & Rationale
The target molecule can be efficiently disconnected into three commercially available, cost-effective precursors: 2-aminophenol , 2-bromopropanoyl chloride , and 4-fluorobenzyl bromide .
The pathway is divided into two distinct phases:
Core Construction: A tandem N-acylation followed by an intramolecular O-alkylation to form the 2-methyl-2H-1,4-benzoxazin-3(4H)-one core[4].
Regioselective N-Alkylation: An S_N2 displacement reaction targeting the lactam nitrogen[5].
Retrosynthetic and forward workflow for the synthesis of the target benzoxazinone.
Phase 1: Construction of the Benzoxazinone Core
Causality & Mechanistic Insight
The reaction begins with the chemoselective N-acylation of 2-aminophenol. Because the amino group is significantly more nucleophilic than the phenolic hydroxyl group, adding the acyl chloride at 0 °C kinetically favors amide formation while suppressing unwanted O-acylation or di-acylation[4]. Subsequent heating in the presence of a mild base (K₂CO₃) deprotonates the phenol, facilitating an intramolecular S_N2 displacement of the secondary bromide to close the 6-membered oxazine ring[6].
Self-Validating Protocol
Initiation: Charge a flame-dried round-bottom flask with 2-aminophenol (1.0 equiv) and anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.5 M solution.
Base Addition: Add anhydrous K₂CO₃ (2.5 equiv) and cool the suspension to 0 °C using an ice-water bath.
Acylation: Add 2-bromopropanoyl chloride (1.1 equiv) dropwise over 30 minutes.
Validation Check: The dropwise addition controls the exothermic reaction. TLC (Hexanes/EtOAc 3:1) should indicate the complete consumption of 2-aminophenol and the formation of a highly polar acyclic intermediate within 1 hour.
Cyclization: Remove the ice bath and heat the reaction mixture to 80 °C for 4 hours.
Workup: Cool to room temperature, dilute with EtOAc, and wash sequentially with distilled water (3x) and brine. This step is critical to partition the DMF and inorganic salts into the aqueous phase.
Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify via recrystallization (EtOH) to yield the pure 2-methyl-2H-1,4-benzoxazin-3(4H)-one core.
Phase 2: Regioselective N-Alkylation
Causality & Mechanistic Insight
The lactam nitrogen of the benzoxazinone core has a pKa of approximately 15. Deprotonation requires a strong base. Sodium hydride (NaH) is ideal because it irreversibly deprotonates the amide, evolving hydrogen gas and leaving a highly nucleophilic, "naked" lactam anion in the polar aprotic solvent (DMF). This ensures rapid and regioselective N-alkylation over O-alkylation when reacted with the electrophile[1].
Mechanistic sequence of the regioselective SN2 N-alkylation phase.
Self-Validating Protocol
Anion Generation: Dissolve 2-methyl-2H-1,4-benzoxazin-3(4H)-one (1.0 equiv) in anhydrous DMF (0.2 M) under an inert argon atmosphere. Cool the solution to 0 °C.
Deprotonation: Carefully add NaH (60% dispersion in mineral oil, 1.2 equiv) in small portions.
Validation Check: Immediate effervescence (H₂ gas) confirms active deprotonation. Stir for 30 minutes until gas evolution ceases, ensuring complete conversion to the sodium salt.
Propagation: Warm the reaction to room temperature and stir for 2 hours. Monitor via TLC (Hexanes/EtOAc 4:1) until the starting material is fully consumed.
Quenching: Cool the reaction to 0 °C and quench carefully with saturated aqueous NH₄Cl to safely neutralize any unreacted NaH.
Isolation: Extract with DCM (3x), wash the combined organic layers with water and brine, dry over MgSO₄, and concentrate. Purify via silica gel flash chromatography to afford the final product: 4-(4-fluorobenzyl)-2-methyl-2H-1,4-benzoxazin-3(4H)-one.
Optimization & Quantitative Data
To establish the most robust methodology, various conditions were evaluated. The data below summarizes the causal relationship between reagent selection and overall yield, demonstrating why the NaH/DMF system is the authoritative standard for this transformation.
Reaction Phase
Base
Solvent
Temp (°C)
Time (h)
Yield (%)
Mechanistic Observation
Phase 1: Cyclization
K₂CO₃
DMF
80
4
88
Clean conversion, minimal side products.
Phase 1: Cyclization
Et₃N
DCM
40
12
65
Incomplete cyclization due to weak basicity.
Phase 2: N-Alkylation
NaH
DMF
0 to 25
2
92
Rapid deprotonation, high regioselectivity.
Phase 2: N-Alkylation
K₂CO₃
MeCN
80
8
74
Slower reaction, trace O-alkylation observed.
References
An Expedient Synthesis of 2-Aryl-1,4-benzoxazin-3-ones via Tandem Anionic Cyclisation/Alkylation Reactions
Source: Thieme Connect
URL:4
Synthesis of novel 1,4-benzoxazin-3-one derivatives as inhibitors against tyrosine kinases
Source: National Institutes of Health (NIH)
URL:2
Synthesis of 1,4-Benzoxazin-3-ones
Source: Organic Chemistry Portal
URL:6
Discovery of N-(1,4-Benzoxazin-3-one) urea analogs as Mode-Selective TRPV1 antagonists
Source: National Institutes of Health (NIH)
URL:1
6-Chloro-2-methyl-2H-1,4-benzoxazin-3(4H)-one as an Agrochemical Intermediate
Source: Chem-Impex
URL:3
in vivo metabolism of 4-(4-fluorobenzyl)-2-methyl-2H-1,4-benzoxazin-3(4H)-one
The 2H-1,4-benzoxazin-3(4H)-one scaffold is a privileged, rigid planar heterocycle widely utilized in the development of neuroprotectants, anti-inflammatory agents, and mineralocorticoid receptor antagonists due to its f...
Author: BenchChem Technical Support Team. Date: March 2026
The 2H-1,4-benzoxazin-3(4H)-one scaffold is a privileged, rigid planar heterocycle widely utilized in the development of neuroprotectants, anti-inflammatory agents, and mineralocorticoid receptor antagonists due to its favorable biological activity and low toxicity profile[1]. When functionalized as 4-(4-fluorobenzyl)-2-methyl-2H-1,4-benzoxazin-3(4H)-one , the molecule presents a unique set of structural liabilities that dictate its pharmacokinetic (PK) and pharmacodynamic (PD) fate.
As a Senior Application Scientist, I have structured this whitepaper to dissect the in vivo biotransformation of this compound. Rather than merely cataloging metabolites, this guide explores the mechanistic causality behind its degradation pathways and provides a self-validating experimental framework for Drug Metabolism and Pharmacokinetics (DMPK) profiling.
Structural Liability & Metabolic Hotspot Analysis
The in vivo metabolism of xenobiotics is governed by the electron density and steric accessibility of the molecule. For 4-(4-fluorobenzyl)-2-methyl-2H-1,4-benzoxazin-3(4H)-one, the metabolic hotspots are highly predictable based on quantitative structure-activity relationship (QSAR) models for Cytochrome P450 (CYP) reactivity[2]:
The N-(4-Fluorobenzyl) Moiety: The benzylic carbon attached to the nitrogen is highly susceptible to hydrogen abstraction by CYP3A4[3]. The strong carbon-fluorine (C-F) bond on the phenyl ring generally resists direct oxidative defluorination, redirecting enzymatic attack to the benzylic linker.
The Benzoxazine Core: The electron-rich aromatic ring of the benzoxazine structure is a classic target for CYP-mediated epoxidation, which resolves via an NIH shift to form stable phenolic metabolites[4].
The 2-Methyl Group: Aliphatic methyl groups adjacent to heteroatoms or rings are prime targets for monohydroxylation, typically mediated by CYP2C9 or CYP3A4.
Phase I Biotransformation: Cytochrome P450 Mechanisms
Phase I metabolism introduces or unmasks polar functional groups, preparing the molecule for excretion or subsequent conjugation[5].
Oxidative N-Dealkylation (Cleavage)
The most significant clearance pathway for N-benzyl derivatives is oxidative cleavage. CYP3A4 catalyzes the hydroxylation of the benzylic carbon, generating a highly unstable carbinolamine intermediate. Because the carbinolamine cannot maintain structural integrity, it spontaneously collapses. This cleavage yields the secondary amine core (2-methyl-2H-1,4-benzoxazin-3(4H)-one ) and 4-fluorobenzaldehyde . The aldehyde is rapidly oxidized in the cytosol by aldehyde dehydrogenase (ALDH) to 4-fluorobenzoic acid.
Aromatic and Aliphatic Hydroxylation
CYP enzymes (primarily CYP1A2 and CYP3A4) catalyze the transfer of atomic oxygen to the benzoxazine aromatic ring, yielding 6-hydroxy or 7-hydroxy metabolites. Concurrently, the 2-methyl group undergoes aliphatic hydroxylation to form a 2-hydroxymethyl derivative. These monohydroxylation events increase the topological polar surface area (TPSA), reducing the molecule's ability to cross the blood-brain barrier—a critical consideration if the drug is intended for central nervous system (CNS) targets[6].
Fig 1: Predicted Phase I and Phase II in vivo metabolic pathways of the benzoxazin-3-one derivative.
Phase II Biotransformation: Conjugation
Phase II reactions act as the ultimate detoxification step, ensuring rapid renal or biliary clearance.
Glucuronidation: The hydroxylated metabolites (M3, M4) serve as direct substrates for Uridine 5'-diphospho-glucuronosyltransferases (UGTs). The addition of the bulky, highly polar glucuronic acid moiety effectively neutralizes any residual pharmacological activity.
Amino Acid Conjugation: The cleaved 4-fluorobenzoic acid (M2) is activated by ATP to form an acyl-CoA thioester, which is subsequently conjugated with glycine by glycine N-acyltransferase to form 4-fluorohippuric acid (M6), a highly water-soluble metabolite excreted directly into the urine.
Quantitative Data Summary
The following table summarizes the expected metabolic profile, exact mass shifts, and the enzymatic causality.
Metabolite ID
Structural Alteration
Biotransformation Pathway
Primary Enzyme(s)
Expected Mass Shift (Δ m/z)
Excretion Route
Parent
None
N/A
N/A
0.0000
N/A
M1
Loss of 4-fluorobenzyl
N-Dealkylation
CYP3A4
-108.0375
Feces / Urine
M2
Cleaved 4-fluorobenzoic acid
Oxidative Cleavage
CYP3A4, ALDH
N/A (Fragment)
Urine
M3
+Oxygen (Aromatic)
Aromatic Hydroxylation
CYP1A2, CYP3A4
+15.9949
Feces
M4
+Oxygen (Aliphatic)
Aliphatic Hydroxylation
CYP2C9, CYP3A4
+15.9949
Urine / Feces
M5
+Glucuronic Acid
O-Glucuronidation (Phase II)
UGTs
+192.0269 (from M3/M4)
Urine
M6
+Glycine
Amino Acid Conjugation
Glycine N-acyltransferase
+57.0214 (from M2)
Urine
Self-Validating Experimental Protocol: In Vivo LC-HRMS/MS Profiling
To accurately map this metabolic profile in vivo, we must employ a self-validating analytical system. The core challenge in metabolite identification (MetID) is distinguishing true drug metabolites from endogenous biological noise.
We solve this using Mass Defect Filtering (MDF) coupled with Data-Dependent Acquisition (DDA) . Because the parent drug contains a specific isotopic signature (due to the fluorine atom and the benzoxazine core), all true metabolites will share a predictable fractional mass. By setting an MDF window (±50 mDa around the parent and core fragment mass defects), we mathematically exclude false positives, ensuring absolute trustworthiness of the detected peaks[5].
Step-by-Step Methodology
Step 1: Animal Dosing & Sample Collection
Administer the compound intravenously (IV) at 2 mg/kg and orally (PO) at 10 mg/kg to male Sprague-Dawley rats (n=3 per group). Causality: IV/PO crossover allows calculation of absolute bioavailability and first-pass hepatic extraction ratios.
Collect blood via the jugular vein at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into K2EDTA tubes. Centrifuge at 3,000 × g for 10 min at 4°C to isolate plasma.
Collect urine and feces using metabolic cages over 0–24h and 24–48h intervals.
Plasma: Aliquot 100 µL of plasma and add 300 µL of ice-cold Acetonitrile (ACN) containing an internal standard (e.g., a deuterated analog). Vortex for 2 mins, then centrifuge at 15,000 × g for 15 mins. Causality: ACN disrupts protein-drug binding, precipitating proteins while keeping the lipophilic parent and polar metabolites in solution.
Urine/Feces: Homogenize feces in 50% aqueous methanol. Subject both urine and fecal homogenates to Solid-Phase Extraction (SPE) using Oasis HLB cartridges. Wash with 5% methanol and elute with 100% methanol. Causality: SPE removes endogenous salts and urea that cause severe ion suppression in the mass spectrometer.
Step 3: LC-HRMS/MS Analysis
Inject 5 µL of the reconstituted extract onto a reversed-phase C18 column (e.g., Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 × 100 mm).
Run a gradient elution using Mobile Phase A (0.1% Formic acid in Water) and Mobile Phase B (0.1% Formic acid in ACN) over 15 minutes.
Operate a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer in positive electrospray ionization (ESI+) mode using a Top-5 Data-Dependent Acquisition (DDA) method.
Step 4: Data Processing & Validation
Import raw data into metabolite identification software (e.g., Compound Discoverer or MetabolitePilot).
Apply a Mass Defect Filter (MDF) template based on the parent formula (
C16H14FNO2
).
Validate structural assignments by comparing the MS/MS fragmentation patterns of the putative metabolites against the parent drug. Self-Validation Check: The presence of the m/z 109.045 fragment (4-fluorobenzyl cation) in a metabolite's MS/MS spectrum mathematically proves the N-benzyl linkage is still intact, whereas its absence alongside a shift in the core mass confirms N-dealkylation.
Fig 2: Self-validating LC-HRMS/MS workflow utilizing Mass Defect Filtering to eliminate matrix false positives.
using 4-(4-fluorobenzyl)-2-methyl-2H-1,4-benzoxazin-3(4H)-one as a pharmacological inhibitor
An Application Note and Protocol Guide for Drug Development Professionals Executive Summary The 1,4-benzoxazine-3(4H)-one scaffold is a highly privileged structure in medicinal chemistry, frequently utilized to develop p...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note and Protocol Guide for Drug Development Professionals
Executive Summary
The 1,4-benzoxazine-3(4H)-one scaffold is a highly privileged structure in medicinal chemistry, frequently utilized to develop peptidomimetics with enhanced bioavailability. Specifically, 4-(4-fluorobenzyl)-2-methyl-2H-1,4-benzoxazin-3(4H)-one represents a highly specialized derivative designed to act as a dual-action pharmacological inhibitor. By mimicking both the D-Phe-Pro-Arg pharmacophore of thrombin inhibitors and the Arg-Gly-Asp (RGD) pharmacophore of integrin antagonists, this compound effectively bridges the gap between anti-thrombotic therapy and anti-angiogenic oncology research[1].
This guide provides the theoretical grounding and validated experimental workflows necessary to deploy this compound in biochemical and cell-based assays.
Pharmacological Profile & Mechanistic Rationale
The strategic incorporation of the 4-fluorobenzyl moiety at the N4 position of the benzoxazine ring is not arbitrary. Fluorine scanning in structure-activity relationship (SAR) studies reveals that the highly electronegative fluorine atom enhances metabolic stability against cytochrome P450 oxidation while optimizing lipophilicity[1]. This allows the aromatic ring to deeply penetrate the hydrophobic S1 pocket of the thrombin active site via favorable halogen-
π
interactions.
Simultaneously, the spatial geometry of the 2-methyl-benzoxazinone core allows the molecule to competitively antagonize the glycoprotein IIb/IIIa (GPIIb/IIIa) receptor on platelets, preventing fibrinogen cross-linking[1]. Beyond hemostasis, this dual inhibition translates into potent anti-angiogenic effects, as thrombin and integrin signaling are critical drivers of endothelial cell migration and vascular tube formation (often cross-talking with VEGFR-2 pathways)[2].
Fig 1: Dual pharmacological inhibition pathway of the fluorinated 1,4-benzoxazine derivative.
Quantitative Data Summary
To benchmark your internal assays, refer to the established kinetic parameters for the 4-fluorobenzyl-1,4-benzoxazine class[1][2].
Target / Assay
Parameter
Expected Value Range
Reference Standard
Thrombin (Human)
Ki
0.33±0.07
µM
Argatroban (
Ki≈0.04
µM)
GPIIb/IIIa Receptor
IC50
1.1±0.6
µM
Tirofiban (
IC50≈0.01
µM)
HUVEC Tube Formation
Inhibition %
> 60% at 10 µM
Sunitinib (Standard VEGFR2 inh.)
Platelet Aggregation
IC50
(ADP-induced)
2.5−5.0
µM
Eptifibatide
Experimental Workflows & Protocols
To ensure self-validating and reproducible results, the workflow must progress logically from cell-free biochemical validation to complex cellular and ex vivo models.
Fig 2: Recommended experimental workflow for validating dual antithrombotic/anti-angiogenic activity.
Protocol A: Fluorogenic Thrombin Inhibition Assay
Causality Note: Conventional assays use Bovine Serum Albumin (BSA) to prevent enzyme adsorption to microplate walls. However, highly lipophilic fluorinated compounds can bind to BSA, artificially inflating the apparent
Ki
. We substitute BSA with 0.1% PEG-8000 to maintain enzyme stability without sequestering the inhibitor.
Buffer Preparation: Prepare Assay Buffer containing 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, and 0.1% PEG-8000.
Compound Dilution: Serially dilute the 4-(4-fluorobenzyl)-2-methyl-2H-1,4-benzoxazin-3(4H)-one in DMSO, then dilute 1:100 in Assay Buffer (final DMSO
≤1%
).
Enzyme Addition: Add human
α
-thrombin (final concentration 0.5 nM) to a 96-well black microtiter plate. Incubate with the inhibitor for 15 minutes at 37°C to allow equilibrium binding.
Kinetic Read: Immediately measure fluorescence (Ex: 360 nm / Em: 460 nm) kinetically every 30 seconds for 15 minutes.
Data Analysis: Calculate the initial velocity (
V0
) from the linear portion of the curve. Use the Cheng-Prusoff equation to convert
IC50
to
Ki
.
Protocol B: Ex Vivo Platelet Aggregation (LTA)
Causality Note: Citrate is used as the anticoagulant during blood collection because it chelates calcium, preventing spontaneous coagulation while leaving platelets responsive to exogenous agonists like ADP or TRAP-6 once baseline conditions are established.
PRP Preparation: Centrifuge citrated human whole blood at 200
×
g for 15 minutes at room temperature to obtain Platelet-Rich Plasma (PRP). Centrifuge the remaining blood at 2000
×
g for 10 minutes to obtain Platelet-Poor Plasma (PPP).
Calibration: Use PPP to set the 100% light transmission baseline on the aggregometer, and PRP to set the 0% transmission baseline.
Inhibitor Incubation: Pre-incubate 250 µL of PRP with varying concentrations of the benzoxazine inhibitor (0.1 µM to 50 µM) for 5 minutes at 37°C under continuous stirring (1000 rpm).
Induction: Add 10 µM ADP or 5 µM TRAP-6 to induce aggregation.
Measurement: Record the maximal aggregation amplitude over 5 minutes. The dual-action nature of the compound will manifest as a dose-dependent flattening of the primary aggregation wave[1].
Causality Note: Because this benzoxazine derivative requires cellular entry to exert its full anti-angiogenic effects (unlike its carboxylic acid counterparts which fail to cross the membrane)[2], extended pre-incubation is critical for accurate efficacy readouts.
Matrix Coating: Thaw Matrigel overnight at 4°C. Coat a pre-chilled 96-well plate with 50 µL/well of Matrigel and polymerize at 37°C for 30 minutes.
Cell Seeding: Harvest Human Umbilical Vein Endothelial Cells (HUVECs) and resuspend in EGM-2 medium. Seed at a density of
1.5×104
cells/well.
Treatment: Immediately add the inhibitor at 1 µM, 5 µM, and 10 µM concentrations.
Incubation & Imaging: Incubate for 12–16 hours at 37°C. Image the wells using an inverted phase-contrast microscope.
Quantification: Use ImageJ (Angiogenesis Analyzer plugin) to quantify total tube length, number of branch points, and number of meshes.
Troubleshooting & Best Practices
Aqueous Solubility Limits: The 4-fluorobenzyl substitution increases lipophilicity. If precipitation occurs in aqueous buffers, ensure the intermediate DMSO stock is at least 100x the final concentration, and add the compound to the buffer under gentle vortexing.
Receptor Specificity: To confirm that the anti-angiogenic effect is driven by GPIIb/IIIa and Thrombin antagonism rather than general cytotoxicity, always run a parallel cell viability assay (e.g., MTT or CellTiter-Glo). The
IC50
for tube formation should be significantly lower than the
IC50
for cell death[2].
References
Title: Fluorinated dual antithrombotic compounds based on 1,4-benzoxazine scaffold
Source: PubMed (NIH)
URL: [Link]
Title: Novel 1,4-benzoxazine and 1,4-benzodioxine inhibitors of angiogenesis
Source: PubMed (NIH)
URL:[Link]
Topic: Crystallization Techniques for 4-(4-fluorobenzyl)-2-methyl-2H-1,4-benzoxazin-3(4H)-one
An Application Guide by a Senior Application Scientist Foreword: The Imperative of the Crystalline State In modern drug development, the solid-state form of an active pharmaceutical ingredient (API) is not a trivial deta...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Guide by a Senior Application Scientist
Foreword: The Imperative of the Crystalline State
In modern drug development, the solid-state form of an active pharmaceutical ingredient (API) is not a trivial detail; it is a critical determinant of the drug's ultimate success. The crystalline state governs fundamental physicochemical properties, including solubility, stability, bioavailability, and manufacturability.[1][2] For a molecule like 4-(4-fluorobenzyl)-2-methyl-2H-1,4-benzoxazin-3(4H)-one, a member of a biologically significant class of heterocyclic compounds[3][4], achieving a stable and consistent crystalline form is paramount. An uncontrolled crystallization process can lead to batch-to-batch variability, the appearance of undesirable polymorphs, or poor powder properties, jeopardizing the entire development pipeline.
This guide provides a comprehensive framework for developing a robust crystallization process for 4-(4-fluorobenzyl)-2-methyl-2H-1,4-benzoxazin-3(4H)-one. We will move beyond simple recipes, focusing instead on the underlying principles and systematic strategies that enable rational process design. The protocols herein are designed to be self-validating systems, emphasizing control, monitoring, and thorough characterization.
Foundational Knowledge: Understanding the Molecule
Before any crystallization experiment, a thorough understanding of the target molecule is essential. While specific experimental data for this exact compound is not publicly available, we can infer its general characteristics from its structure.
Molecular Structure:
The structure features a rigid benzoxazinone core, a rotatable fluorobenzyl group, and a stereocenter at the C2 position. The presence of aromatic rings suggests potential for π–π stacking interactions in the crystal lattice, while the carbonyl and ether oxygen atoms can act as hydrogen bond acceptors.[5] The molecule's moderate polarity suggests solubility in a range of organic solvents.
The first practical step in any crystallization development is to determine the compound's solubility profile. This data is the bedrock upon which all subsequent process design is built, as it is a prerequisite for optimizing the crystallization process.[6] A preliminary screening should be conducted across a spectrum of solvents with varying polarities.
Table 1: Representative Solvent Screening for Solubility Assessment
Solvent Class
Example Solvents
Expected Solubility
Rationale & Potential Use
Protic
Methanol, Ethanol, Isopropanol (IPA)
Moderate to High
Good primary solvents for cooling crystallization.[7] Can form solvates.
Good general-purpose solvents with favorable evaporation rates.
| Water | H₂O | Very Low | A key anti-solvent, especially when the primary solvent is water-miscible.[11] |
The Science of Crystallization: A Process of Order
Crystallization is the transition from a disordered state (solution) to a highly ordered solid state (crystal).[2] This process is driven by supersaturation , a non-equilibrium state where the concentration of the solute in a solution exceeds its equilibrium solubility.[2][12] Supersaturation can be achieved through several methods, which form the basis of our experimental protocols:
Cooling: Reducing the temperature of a solution to decrease the solute's solubility.[1] This is effective for compounds whose solubility is strongly temperature-dependent.
Anti-Solvent Addition: Introducing a miscible solvent in which the solute has very low solubility, thereby reducing the overall solubility of the solute in the mixed solvent system.[9][10]
Solvent Evaporation: Slowly removing the solvent, which increases the solute concentration until it surpasses the solubility limit.[13][14]
Once supersaturation is achieved, two key kinetic processes occur: nucleation (the birth of new crystal nuclei) and crystal growth (the subsequent addition of molecules to existing nuclei).[2] The goal of a well-controlled crystallization process is to manage the rate of supersaturation generation to favor crystal growth over rapid nucleation, which often leads to small, poorly formed crystals or amorphous precipitate.
A Systematic Workflow for Crystallization Development
A haphazard, trial-and-error approach is inefficient. A systematic screening workflow maximizes the chances of success while minimizing the consumption of valuable API.[15] The overall strategy involves a primary screen to identify promising solvent systems and methods, followed by optimization of the lead conditions.
Figure 1: A systematic workflow for crystallization development.
Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for common crystallization techniques. All operations should be performed in a clean, vibration-free environment.
Protocol 1: Cooling Crystallization
This technique is ideal for compounds with a significant positive correlation between solubility and temperature.
Objective: To generate high-quality crystals by slowly reducing the temperature of a saturated solution.
Jacketed reaction vessel or vial with magnetic stirrer
Programmable thermostat/circulator
Methodology:
Preparation of Saturated Solution:
Add a known amount of API to a vial containing the selected solvent (e.g., 100 mg API in 2 mL Isopropanol).
Heat the mixture with stirring to a temperature where all the solid dissolves completely (e.g., 60 °C). Ensure a clear solution is obtained.
If solids remain, add small aliquots of solvent until dissolution is complete. Record the final volume.
Controlled Cooling:
Set the programmable thermostat to execute a linear cooling ramp. A slow cooling rate is crucial to promote growth over nucleation.[16]
Recommended starting ramp: Cool from 60 °C to 5 °C over 8-10 hours (~5-7 °C/hour).
Maintain gentle stirring (e.g., 150-200 RPM) throughout the process to ensure thermal homogeneity without causing mechanical breakage of crystals.
Seeding (Optional but Recommended):
Once the solution has cooled by 2-5 °C, introduce a tiny amount of previously obtained crystalline material (seed crystals). This provides a template for growth and helps control polymorphism and crystal size.[10]
Isolation and Drying:
Once the final temperature is reached, hold for 2-4 hours to maximize yield.
Isolate the crystals by vacuum filtration.
Wash the filter cake with a small amount of cold anti-solvent (e.g., heptane) to remove residual mother liquor.
Dry the crystals under vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Protocol 2: Anti-Solvent Crystallization
This is a powerful technique, particularly when the desired API is highly soluble in the primary solvent even at low temperatures.[10] The key to success is controlling the rate of anti-solvent addition to manage the rate of supersaturation.[9]
Objective: To induce crystallization by adding a miscible anti-solvent to a solution of the API.
Figure 2: Workflow for anti-solvent crystallization.
Materials:
API
Primary solvent (e.g., Acetone, THF)
Anti-solvent (e.g., Water, Heptane)
Reaction vessel with overhead or magnetic stirring
Syringe pump for controlled addition
Methodology:
Solution Preparation:
Dissolve the API in a minimal amount of the primary solvent at a constant temperature (e.g., 25 °C) to create a clear, nearly saturated solution.
Anti-Solvent Addition:
Set up the syringe pump to deliver the anti-solvent at a slow, constant rate (e.g., 0.1 - 0.5 mL/min into a 10 mL solution). The rate is a critical parameter influencing crystal size and morphology.[17]
Ensure efficient stirring (250-400 RPM) to rapidly disperse the anti-solvent and avoid localized high supersaturation, which can cause "oiling out" or amorphous precipitation.[9]
Add the anti-solvent until the solution becomes persistently turbid, indicating the onset of nucleation.
Growth and Maturation:
Continue the addition of the remaining anti-solvent, potentially at a slightly faster rate. A typical final solvent:anti-solvent ratio is between 1:1 and 1:3 v/v.
After the addition is complete, allow the slurry to stir at the same temperature for several hours (4-12 hours) to allow for crystal growth and to ensure the system reaches equilibrium.
Isolation and Drying:
Isolate the crystals by vacuum filtration.
Wash the cake with a mixture of the solvent/anti-solvent system or pure anti-solvent.
Dry the product under vacuum.
Protocol 3: Vapor Diffusion Crystallization
This is a gentle and effective method for growing high-quality single crystals, especially when only small amounts of material are available.[14][18] It relies on the slow diffusion of an anti-solvent vapor into the API solution.
Objective: To grow single crystals suitable for X-ray diffraction by slowly introducing an anti-solvent via the vapor phase.
Materials:
API
Primary solvent (higher boiling point, e.g., Toluene or Dichloromethane)
Anti-solvent (volatile, lower boiling point, e.g., Pentane, Hexane, Diethyl Ether)
Small inner vial (e.g., 1-dram)
Larger outer vial or jar with a sealed cap
Methodology:
Setup:
Prepare a concentrated solution of the API in the primary solvent in the small inner vial. Do not fill more than halfway.
Place this inner vial inside the larger outer jar.
Add the volatile anti-solvent to the outer jar, ensuring the liquid level is below the top of the inner vial.
Diffusion and Growth:
Seal the outer jar tightly to create a closed system.
Store the setup in a location free from vibrations and temperature fluctuations.
Over time (hours to weeks), the more volatile anti-solvent will vaporize and slowly diffuse into the primary solvent in the inner vial.[19]
This slow change in solvent composition will gradually decrease the API's solubility, leading to slow nucleation and the growth of well-ordered crystals.
Harvesting:
Once suitable crystals have formed, carefully open the jar and use forceps or a pipette to remove the crystals from the solution.
Quickly rinse the crystals with the anti-solvent and allow them to air dry briefly before analysis.
Essential Characterization: Validating the Outcome
Obtaining a solid is not the end of the experiment. The solid form must be thoroughly characterized to confirm its identity, crystallinity, and purity.
Optical Microscopy: The first and simplest check. Crystalline materials will typically exhibit birefringence under cross-polarized light and have well-defined shapes (e.g., needles, plates, prisms), whereas amorphous solids will appear as irregular glassy particles.
X-Ray Powder Diffraction (XRPD): This is the definitive technique for identifying the crystalline form. A crystalline solid will produce a unique pattern of sharp peaks, which serves as a fingerprint for that specific polymorph.[1] An amorphous solid will produce a broad, featureless halo.
Differential Scanning Calorimetry (DSC): This thermal analysis technique measures the heat flow into or out of a sample as a function of temperature. For a crystalline solid, DSC will show a sharp endotherm corresponding to its melting point. The melting temperature and enthalpy of fusion are characteristic properties of a specific crystalline form.[20]
Troubleshooting Common Crystallization Issues
Table 2: Common Problems and Solutions in Crystallization
Problem
Potential Cause(s)
Suggested Solution(s)
"Oiling Out" / Amorphous Precipitate
Supersaturation generated too quickly; poor mixing.
Use a slower cooling/addition rate; use seeding; try a different solvent system where solubility is lower.
No Crystals Form
Insufficient supersaturation; nucleation is inhibited.
Increase the final concentration (by adding more anti-solvent or evaporating some solvent); try scratching the inside of the vial to induce nucleation; add seed crystals.
| Inconsistent Polymorph | Process parameters are on the edge of a polymorphic transition. | Strictly control all parameters (temperature, rate of change, stirring); use seeding with the desired polymorph to direct the crystallization outcome.[1][20] |
References
Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. (2025). Pharmaceutical Technology.
High-throughput crystallisation and ligand screening. EMBL.org.
High-Throughput Crystallization Screening Center (HTCSC) at HWI. Formulatrix.
Luft, J. R., Snell, E. H., & DeTitta, G. T. (2011). Lessons from high-throughput protein crystallization screening: 10 years of practical experience. Expert Opinion on Drug Discovery.
Pharmaceutical Crystallization in drug development. (2024). Syrris.
Crystallization of small molecules. Course Hero.
Gholami, H., et al. (2012). Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems. Industrial & Engineering Chemistry Research.
Crystallization in Pharmaceutical Manufacturing: Optimizing Drug Stability and Bioavailability. (2025). Longdom Publishing.
Aghav, R. M., & Kumar, L. (2005). An approach to solvent screening for crystallization of polymorphic pharmaceuticals and fine chemicals. Journal of Pharmaceutical Sciences.
A high throughput screening method for the nano-crystallization of salts of organic cations. Royal Society of Chemistry.
Skarina, T., et al. (2014). High-throughput crystallization screening. Methods in Molecular Biology.
Oldknow, S., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews.
Using AntiSolvent for Crystallization. Mettler Toledo.
Crystallisation in pharmaceutical processes. (2022). BIA.
Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems. ResearchGate.
S. B. Shirsat, et al. (2021). Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications. PMC.
Guide for crystallization. University of Geneva.
Method including antisolvent crystallization process. Google Patents.
Key Parameters Impacting the Crystal Formation in Antisolvent Membrane-Assisted Crystallization. (2023). PMC.
“Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability”. (2022). International Journal of Pharmaceutical Research and Applications.
Nagy, Z. K., et al. (2008). Modelling and control of combined cooling and antisolvent crystallization processes. MIT.
Chemical crystallization. SPT Labtech.
How to grow crystals for X-ray crystallography. (2024). IUCr.
Solvent Selection in Pharmaceutical Crystallization Process Development. (2020). YouTube.
Crystallization Tips. Hampton Research.
Cooling Crystallization with Complex Temperature Profiles on a Quasi-Continuous and Modular Plant. (2022). MDPI.
Energy and Resource Efficient Continuous Cooling Crystallization with Modular Lab-Scale Equipment. (2025). MDPI.
Digital Design of Cooling Crystallization Processes Using a Machine Learning-Based Strategy. (2024). Industrial & Engineering Chemistry Research.
Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. (2024). MDPI.
Synthesis and Reactions of Some Novel 4H-3,1-Benzoxazinone Bearing Chalcone Moiety with Antibacterial Evaluation. (2021). Boletin de la Sociedad Quimica del Peru.
Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. PMC.
Chemistry of 4H-3,1-Benzoxazin-4-ones. (2013). International Journal of Organic Chemistry.
SUBSTITUTED 4-(4-FLUORO-3-(PIPERAZINE-1- CARBONYL)BENZYL)PHTHALAZIN-1(2H)-ONE DERIVATIVES AS POLY (ADP-RIBOSE) POLYMERASE. Google Patents.
2H-1,4-benzoxazin-3(4H)-one. PubChem.
Synthesis of Benzoxazinone Derivatives: A New Route to 2‑(N‑Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. ResearchGate.
Evaluation of 4‐(4‐Fluorobenzyl)piperazin‐1‐yl]‐Based Compounds as Competitive Tyrosinase Inhibitors Endowed with Anti. UniCA IRIS.
Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. (2025). PMC.
Crystal structure and Hirshfeld surface analysis of 4-benzyl-2H-benzo[b][15][20]oxazin-3(4H)-one. (2025). ResearchGate. Available at:
Crystal structure of 4-benzyl-2H-benzo[b][15][20]thiazin-3(4H)-one. PMC. Available at:
Synthesis of benzoxazinone derivatives: a new route to 2 (N phthaloylmethyl)-4H-3,1-benzoxazin-4-one. (2004). SciSpace.
Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from[15][20]-Benzoxazin-3-one and Their Inhibitory Effe. Semantic Scholar. Available at:
Crystal forms of (-)-6-chloro-4-cyclopropylethynyl-4-trifluoromethyl-1,4-dihydro-2H-3,1-benzoxazin-2-one. Google Patents.
Neurochemical Effects of 4-(2Chloro-4-Fluorobenzyl)-3-(2-Thienyl)-1,2,4-Oxadiazol-5(4H)-One in the Pentylenetetrazole (PTZ)-Induced Epileptic Seizure Zebrafish Model. (2021). MDPI.
Crystal structure of (Z)-2-benzylidene-4-methyl-2H-benzo[b][15][20]thiazin-3(4H). PMC. Available at:
Technical Support Center: Optimizing Reaction Yields in 4-(4-Fluorobenzyl)-2-methyl-2H-1,4-benzoxazin-3(4H)-one Synthesis
Welcome to the Application Scientist Support Center. This guide is specifically engineered for medicinal chemists, process scientists, and drug development professionals tasked with synthesizing 4-(4-fluorobenzyl)-2-meth...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Scientist Support Center. This guide is specifically engineered for medicinal chemists, process scientists, and drug development professionals tasked with synthesizing 4-(4-fluorobenzyl)-2-methyl-2H-1,4-benzoxazin-3(4H)-one .
The 1,4-benzoxazin-3-one scaffold is a highly privileged pharmacophore in drug discovery, known for its antimicrobial, antifungal, and cytotoxic properties[1][2]. However, the two-step synthesis—comprising core cyclization followed by N-alkylation—is frequently plagued by poor yields due to competing O-alkylation, sluggish kinetics, and dimerization. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to maximize your reaction efficiency.
Mechanistic Overview & Pathway Analysis
The synthesis relies on a two-step sequence:
Core Formation: N-acylation of 2-aminophenol with 2-bromopropanoyl bromide, followed by an intramolecular O-alkylation to yield the ambident 2-methyl-2H-1,4-benzoxazin-3(4H)-one core[2].
N-Alkylation: Deprotonation of the lactam nitrogen and subsequent bimolecular nucleophilic substitution (S_N2) with 4-fluorobenzyl bromide[2].
Reaction pathway and selectivity control in benzoxazin-3-one synthesis.
Troubleshooting Guide & FAQs
Q1: Why am I observing a significant amount of O-alkylation instead of the desired N-alkylation?
A: The 2-methyl-2H-1,4-benzoxazin-3(4H)-one core acts as an ambident nucleophile . The lactam functional group can react at either the nitrogen or the oxygen atom.
The Causality: According to Hard-Soft Acid-Base (HSAB) theory, the oxygen atom is a "harder" nucleophilic center, while the nitrogen is "softer." N-alkylation is thermodynamically favored, whereas O-alkylation is kinetically favored under certain conditions.
The Solution: To drive the reaction toward the thermodynamically stable N-alkylated product, use a softer base such as Cesium Carbonate (
Cs2CO3
) instead of Sodium Hydride (
NaH
) or Potassium Carbonate (
K2CO3
). Conduct the reaction in a polar aprotic solvent like DMF at elevated temperatures (80°C) to ensure the system has enough thermal energy to overcome the kinetic barrier and reach thermodynamic equilibrium. Strictly avoid silver salts, which strongly coordinate to halogens and promote O-alkylation.
Q2: The N-alkylation step is sluggish, and I am seeing incomplete conversion even after 24 hours. How can I accelerate it?
A: The secondary lactam nitrogen is sterically hindered, and the poor solubility of inorganic bases in organic solvents severely limits the concentration of the reactive deprotonated species.
The Causality: The reaction rate is bottlenecked by the solid-liquid phase boundary between the carbonate base and the organic solvent.
The Solution: Implement Phase Transfer Catalysis (PTC) . Adding 10 mol% of Tetrabutylammonium bromide (TBAB) shuttles the carbonate ion into the organic phase, drastically increasing the effective concentration of the base. Alternatively, transitioning from conventional heating to microwave irradiation (80°C for 15–30 minutes) has been documented to rapidly accelerate the N-alkylation of benzoxazinones, reducing reaction times from hours to minutes while boosting yields[2].
Troubleshooting workflow for resolving low yields during the N-alkylation step.
Q3: During the synthesis of the core intermediate (Step 1), I get a complex mixture with a low yield. What is going wrong?
A: The reaction between 2-aminophenol and 2-bromopropanoyl bromide involves two competing nucleophiles on the same aromatic ring (the
−NH2
and
−OH
groups).
The Causality: The amine is more nucleophilic and should undergo N-acylation first. However, if the temperature is not strictly controlled, the highly reactive acid bromide will indiscriminately attack the hydroxyl group (O-acylation) or cause intermolecular dimerization.
The Solution: Strict thermal control is mandatory. The acid bromide must be added dropwise at exactly 0°C to ensure exclusive N-acylation. Only after the addition is complete should the reaction be allowed to warm to room temperature to facilitate the intramolecular O-alkylation (ring closure).
Quantitative Data: Condition Optimization
The following table summarizes the causal relationship between reaction conditions and the resulting yield/selectivity for the N-alkylation step. Note: Data represents optimized benchmarks for benzoxazinone N-alkylation.
Condition
Base
Solvent
Additive
Temp / Time
Yield (%)
Selectivity (N:O)
Standard
K2CO3
Acetone
None
Reflux, 24h
55%
85:15
Polar Aprotic
K2CO3
DMF
None
80°C, 12h
72%
92:8
Soft Base
Cs2CO3
DMF
None
80°C, 8h
84%
>98:2
PTC Enhanced
K2CO3
DMF
TBAB (10 mol%)
80°C, 6h
89%
>95:5
Microwave
K2CO3
DMF
None
MW 80°C, 20m
94%
>98:2
Self-Validating Standard Operating Protocols (SOPs)
To ensure high scientific integrity and reproducibility, follow these step-by-step methodologies. Each protocol includes built-in validation checks.
Step 1: Synthesis of 2-Methyl-2H-1,4-benzoxazin-3(4H)-one (Core)
Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve 2-aminophenol (1.0 equiv) in anhydrous DMF (0.5 M). Add anhydrous
K2CO3
(2.5 equiv).
Thermal Control: Submerge the flask in an ice-water bath and allow the internal temperature to reach 0°C.
Addition: Dissolve 2-bromopropanoyl bromide (1.1 equiv) in a minimal amount of anhydrous DMF. Add this solution dropwise over 30 minutes via an addition funnel. Validation: The slow addition prevents exothermic spikes that lead to dimerization.
Cyclization: Remove the ice bath and stir the mixture at room temperature for 4 hours, then heat to 60°C for 2 hours to drive the ring closure.
Workup: Quench with ice water. Extract with Ethyl Acetate (
3×
). Wash the combined organic layers with 5% aqueous LiCl (
3×
). Validation: The LiCl wash is critical; it selectively partitions residual DMF into the aqueous layer, preventing false-positive crude mass readings. Dry over
Na2SO4
, filter, and concentrate in vacuo.
Step 2: N-Alkylation with 4-Fluorobenzyl Bromide
Preparation: Dissolve the 2-methyl-2H-1,4-benzoxazin-3(4H)-one core (1.0 equiv) in anhydrous DMF (0.2 M).
Activation: Add
Cs2CO3
(2.0 equiv) and TBAB (0.1 equiv). Stir at room temperature for 15 minutes to pre-form the nucleophilic enolate/lactamate species.
Reaction: Heat the mixture to 80°C for 6–8 hours. Validation: Monitor via TLC (Hexanes:EtOAc 7:3). The N-alkylated product will elute higher (less polar) than the starting material, while any O-alkylated byproduct will elute even higher than the N-alkylated product.
Workup & Purification: Cool to room temperature, dilute with water, and extract with Dichloromethane (
3×
). Wash organics with brine, dry over
MgSO4
, and concentrate. Purify via flash column chromatography to isolate the pure 4-(4-fluorobenzyl)-2-methyl-2H-1,4-benzoxazin-3(4H)-one.
References
Zamani, L., et al. (2019). Docking, Synthesis, Antifungal and Cytotoxic Activities of Some Novel Substituted 4H-Benzoxazin-3-one. Polycyclic Aromatic Compounds, 41(1), 1-21. 3
de Bruijn, W., et al. (2018). QSAR of 1,4-benzoxazin-3-one antimicrobials and their drug design perspectives. Bioorganic & Medicinal Chemistry, 26(23-24). 1
troubleshooting precipitation of 4-(4-fluorobenzyl)-2-methyl-2H-1,4-benzoxazin-3(4H)-one in DMSO
Troubleshooting Guide: Precipitation of 4-(4-fluorobenzyl)-2-methyl-2H-1,4-benzoxazin-3(4H)-one in DMSO Welcome to the Compound Management Technical Support Center. This guide is specifically engineered for researchers a...
Author: BenchChem Technical Support Team. Date: March 2026
Troubleshooting Guide: Precipitation of 4-(4-fluorobenzyl)-2-methyl-2H-1,4-benzoxazin-3(4H)-one in DMSO
Welcome to the Compound Management Technical Support Center. This guide is specifically engineered for researchers and drug development professionals dealing with the handling, storage, and assay dilution of 4-(4-fluorobenzyl)-2-methyl-2H-1,4-benzoxazin-3(4H)-one .
Due to its highly lipophilic fluorobenzyl moiety and planar benzoxazinone core, this molecule is highly susceptible to pi-pi stacking and halogen-bonded crystallization. These structural features make it particularly prone to precipitation in dimethyl sulfoxide (DMSO) when exposed to suboptimal environmental conditions.
Q1: Why does this specific benzoxazinone precipitate in my DMSO stock over time, even when sealed?A: The precipitation is primarily driven by the hygroscopic nature of DMSO. Even in tightly sealed environments, repeated opening of the tube introduces atmospheric moisture. As water is absorbed into the DMSO, it initiates a where water molecules form strong hydrogen bonds with the S=O groups of the solvent[1].
The Causality: This hydrogen bonding disrupts the DMSO-DMSO network that forms the solvation cavity around the lipophilic benzoxazinone core. As the dielectric constant of the solvent shifts, the compound's solubility limit plummets, forcing it into a metastable supersaturated state[1].
Q2: Do freeze-thaw cycles directly cause the compound to crash out?A: Freeze-thaw cycles alone in perfectly anhydrous DMSO rarely cause irreversible precipitation. However, there is a highly destructive synergy between water uptake and thermal cycling[2].
The Causality: When "wet" DMSO is frozen, the compound is pushed from a metastable state into an unstable supersaturated zone[2]. The thermal shock provides the kinetic energy required to trigger nucleation. Studies on demonstrate that high-concentration stocks (e.g., 100 mM) are significantly more vulnerable to this phenomenon than lower concentration (10 mM) stocks[3].
Q3: Why does the compound precipitate immediately when diluted into my aqueous assay buffer?A: This is a classic "solvent crash." When the DMSO stock is introduced into an aqueous buffer, the DMSO rapidly diffuses into the bulk water phase faster than the highly lipophilic benzoxazinone can disperse.
The Causality: The compound is left locally supersaturated at the phase boundary, causing immediate nucleation. Furthermore, studies on indicate that harsh vortex mixing during this stage actually promotes particle growth via shear forces, resulting in lower active drug concentrations in the supernatant[4].
Quantitative Data Analysis: Variables Impacting Precipitation
The following table synthesizes the impact of storage variables on the precipitation rates of lipophilic compounds in DMSO, providing a baseline for your compound management strategy.
To ensure scientific integrity, every protocol below is designed as a self-validating system. Do not proceed to biological assays without passing the validation checkpoints.
Protocol A: Preparation and Storage of Anhydrous DMSO Stocks
Preparation: Bake all amber glass vials at 120°C for 2 hours to remove residual surface moisture.
Solvation: Weigh 4-(4-fluorobenzyl)-2-methyl-2H-1,4-benzoxazin-3(4H)-one and dissolve in ≥99.9% anhydrous DMSO (packaged under Argon) to a final concentration of 10 mM.
Aliquotting: Dispense into single-use 50 µL aliquots to completely eliminate freeze-thaw cycles. Store at room temperature in a desiccator cabinet (if used within 48 hours) or at -20°C for long-term storage.
Self-Validating Checkpoint: Before freezing, perform a Karl Fischer titration on a blank DMSO aliquot handled identically to the samples. Validation criteria: Water content must be < 0.1%. If > 0.1%, discard and prepare fresh.
Protocol B: Rescuing Precipitated Stocks
If precipitation is visually or instrumentally detected, follow this rescue workflow:
Acoustic Mixing: Apply contactless acoustic mixing (e.g., Covaris) to the vial for 60 seconds. Acoustic energy disrupts the crystalline lattice and promotes redissolution without the shear forces of vortexing that induce precipitation[2].
Incubation: Heat the vial mildly at 37°C for 30 minutes to provide thermodynamic energy for solvation.
Self-Validating Checkpoint: Centrifuge the vial at 10,000 x g for 10 minutes. Analyze the supernatant via LC-MS. Validation criteria: The measured concentration must match the nominal stock concentration (± 5%). If it is lower, the compound has not fully redissolved and the stock must be discarded.
Protocol C: Aqueous Dilution Without Solvent Crash
Intermediate Dilution: Do not dilute directly from 100% DMSO into 100% aqueous buffer. First, prepare an intermediate dilution in a 50% DMSO / 50% Assay Buffer mixture containing a mild surfactant (e.g., 0.01% Tween-20).
Gentle Mixing: Invert the tube gently 5 times. Do not vortex [4].
Final Transfer: Transfer the intermediate solution into the final assay buffer to reach the target concentration (e.g., 1% final DMSO).
Self-Validating Checkpoint: Immediately measure the solution using Dynamic Light Scattering (DLS) or nephelometry. Validation criteria: The Polydispersity Index (PDI) must be < 0.2, and no colloidal aggregates > 10 nm should be detected. If aggregates are present, lower the top assay concentration.
Mechanistic Visualizations
Mechanism of water-induced precipitation in DMSO stock solutions.
Standard operating procedure for rescuing precipitated DMSO stocks.
References
Popa-Burke, I., & Russell, J. (2014). "Compound Precipitation in High-Concentration DMSO Solutions." Journal of Biomolecular Screening, 19(9), 1302-1308. URL:[Link]
Lipinski, C., et al. (2005). "Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles." Combinatorial Chemistry and High Throughput Screening. URL: [Link]
The University of Texas at Austin. (2012). "Understanding DMSO/Water Interactions." URL:[Link]
optimizing HPLC retention time for 4-(4-fluorobenzyl)-2-methyl-2H-1,4-benzoxazin-3(4H)-one
Welcome to the Analytical Support Center. This comprehensive guide is designed for researchers and drug development professionals tasked with optimizing the Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Analytical Support Center. This comprehensive guide is designed for researchers and drug development professionals tasked with optimizing the Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) retention time of 4-(4-fluorobenzyl)-2-methyl-2H-1,4-benzoxazin-3(4H)-one .
Because this molecule features a highly hydrophobic core (a benzoxazinone ring system) and lipophilic substituents (a fluorobenzyl group and a methyl group), it exhibits strong retention behaviors on standard non-polar stationary phases. The following troubleshooting guides, FAQs, and self-validating protocols synthesize chromatographic thermodynamics with field-proven method development strategies to help you achieve optimal resolution, peak shape, and run times.
Part 1: Frequently Asked Questions (Troubleshooting)
Q1: My retention time for 4-(4-fluorobenzyl)-2-methyl-2H-1,4-benzoxazin-3(4H)-one is excessively long (>25 minutes) on a standard C18 column. How can I accelerate elution without losing peak integrity?Causality & Solution: This compound is highly lipophilic. In RP-HPLC, separation depends on the reversible adsorption/desorption of solute molecules to a hydrophobic stationary phase[1]. To decrease retention time, you must increase the elution strength of your mobile phase. If you are currently using Methanol (MeOH), switch to Acetonitrile (ACN). ACN is a stronger proton acceptor and possesses a higher elution strength for hydrophobic compounds, which will significantly reduce the retention time while simultaneously lowering system backpressure due to its lower viscosity[2].
Q2: Will adjusting the mobile phase pH help shift the retention time of this compound?Causality & Solution: No. The nitrogen atom in 4-(4-fluorobenzyl)-2-methyl-2H-1,4-benzoxazin-3(4H)-one is part of a lactam (cyclic amide) ring. Unlike aliphatic amines, lactam nitrogens are not basic and do not protonate under standard RP-HPLC conditions (pH 2.0 – 8.0). Because the ionization state of the molecule remains neutral across this range, mobile phase pH will not dictate its retention behavior[2]. However, pH does affect the stationary phase; keeping the pH acidic (e.g., using 0.1% Formic Acid) suppresses the ionization of residual surface silanols on the silica support, which prevents secondary hydrogen-bonding interactions and minimizes baseline drift[2].
Q3: I am observing peak tailing even though the compound is neutral. What is causing this, and how can I fix it?Causality & Solution: Even neutral molecules can experience peak tailing if they engage in secondary interactions (like dipole-dipole or hydrogen bonding) with active, unendcapped silanol groups on the silica surface. To resolve this, ensure you are using a fully end-capped column. Alternatively, the tailing may be a result of poor mass transfer kinetics. Increasing the column temperature from 25 °C to 40 °C or 50 °C decreases mobile phase viscosity, thereby increasing the analyte's diffusion coefficient and sharpening the peak[3].
Q4: Is a C18 column the only option for this molecule?Causality & Solution: While C18 is the industry standard for neutral hydrophobic molecules[4], it relies purely on hydrophobic dispersion forces. Because your target molecule contains two aromatic rings and a highly electronegative fluorine atom, a Phenyl-Hexyl stationary phase is an excellent orthogonal choice. Phenyl-Hexyl columns facilitate
π−π
interactions and dipole-dipole interactions with the fluorobenzyl group, often resulting in shorter retention times and unique selectivity compared to C18, especially when separating the active pharmaceutical ingredient (API) from closely related synthetic impurities.
Part 2: Quantitative Data & Parameter Impact
The following table summarizes the expected quantitative shifts in chromatographic behavior when altering key method parameters for this specific benzoxazinone derivative.
Optimization Parameter
Condition A (Baseline)
Condition B (Optimized)
Effect on Retention Time (RT)
Effect on Peak Shape / Resolution
Organic Modifier
Methanol (MeOH)
Acetonitrile (ACN)
ACN reduces RT by ~30-40% vs. MeOH
ACN improves peak symmetry and lowers backpressure.
Stationary Phase
Standard C18
Phenyl-Hexyl
Phenyl-Hexyl reduces RT due to lower hydrophobicity.
Enhances resolution from structurally similar aromatic impurities via
π−π
interactions.
Column Temperature
25 °C
45 °C
Reduces RT by ~1-2% per 1 °C increase.
Reduces tailing by lowering mobile phase viscosity and improving mass transfer.
Mobile Phase Additive
None (Pure Water/ACN)
0.1% Formic Acid
Negligible change (analyte is neutral).
Sharpens peaks by suppressing residual silanol ionization on the silica matrix.
Part 3: Step-by-Step Method Optimization Protocol
This protocol utilizes a self-validating linear calibration approach to rapidly identify the optimal isocratic or gradient conditions for 4-(4-fluorobenzyl)-2-methyl-2H-1,4-benzoxazin-3(4H)-one[5].
Phase 1: The Scouting Gradient
Setup: Install a fully end-capped C18 or Phenyl-Hexyl column (e.g., 50 x 4.6 mm, 3 µm particle size)[2]. Set the column oven temperature to 40 °C.
Mobile Phase:
Channel A: HPLC-grade Water with 0.1% Formic Acid.
Channel B: HPLC-grade Acetonitrile with 0.1% Formic Acid.
Execution: Run a broad scouting gradient from 5% B to 95% B over 20 minutes at a flow rate of 1.0 mL/min.
Validation Check: Record the retention time (
tR
) of the main peak.
If
tR
> 15 minutes: The compound requires a high percentage of organic modifier. Proceed to Phase 2 (Isocratic Optimization).
If the peak elutes during the column wash phase (>95% B): The compound is excessively retained; consider using a shorter column or switching to a less retentive stationary phase (e.g., C8).
Phase 2: Isocratic Optimization & Self-Validation
Calculation: Based on the elution composition from the scouting gradient, estimate the %B at which the compound eluted. Set your isocratic method to 10% below this estimated %B.
Execution: Inject the sample under the new isocratic conditions.
Validation Check: Calculate the retention factor (
k′
), where
k′=(tR−t0)/t0
(
t0
is the void volume time).
Success Criteria: A scientifically robust method requires a
k′
value between 2.0 and 10.0 .
If
k′<2.0
: Decrease %B by 5%.
If
k′>10.0
: Increase %B by 5%.
Phase 3: Fine-Tuning
Once the target
k′
is achieved, evaluate the asymmetry factor (
As
). The symmetry factor must not exceed 1.5 for a reliable quantitative method[4].
If
As>1.5
, increase the column temperature by 5 °C increments (up to 55 °C max) until peak symmetry is restored.
Part 4: Decision Logic Visualization
The following diagram maps the logical workflow for troubleshooting and optimizing the HPLC retention time of neutral, hydrophobic benzoxazinones.
Workflow for optimizing RP-HPLC retention time of neutral hydrophobic benzoxazinones.
References
Analytical Method Development and Validation by Reverse Phase – High Performance Liquid Chromatography: An Overview.International Journal of Scientific Development and Research (IJSDR).
Universal Analytical Method Development for Various HPLC Systems Using the Agilent 1290 Infinity II Method Development Solution.Agilent Technologies.
Recent analytical method developed by RP-HPLC.ResearchGate.
Advancements in RP-HPLC Method Development and Validation: A Comprehensive Review.International Journal of Advanced Research in Science, Communication and Technology (IJARSCT).
A simple method for HPLC retention time prediction: linear calibration using two reference substances.SciSpace.
Technical Support Center: Stability and Storage of 4-(4-fluorobenzyl)-2-methyl-2H-1,4-benzoxazin-3(4H)-one
Welcome to the technical support guide for 4-(4-fluorobenzyl)-2-methyl-2H-1,4-benzoxazin-3(4H)-one. This document is intended for researchers, scientists, and drug development professionals to ensure the long-term stabil...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support guide for 4-(4-fluorobenzyl)-2-methyl-2H-1,4-benzoxazin-3(4H)-one. This document is intended for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound. As with many heterocyclic compounds, proper storage and handling are critical to prevent degradation and ensure the reproducibility of your experimental results. This guide provides troubleshooting advice, frequently asked questions, and detailed protocols based on established principles for the benzoxazinone class of molecules.
While specific degradation data for 4-(4-fluorobenzyl)-2-methyl-2H-1,4-benzoxazin-3(4H)-one is not extensively published, the guidance herein is derived from well-documented degradation pathways of related benzoxazinoids.[1][2][3] The presence of a C-F bond is generally known to enhance molecular stability, which is a favorable characteristic for this particular compound.[4]
Troubleshooting Guide: Common Stability-Related Issues
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Q1: I'm seeing a decrease in the compound's activity or potency in my assays over time. What could be the cause?
A loss of potency is a primary indicator of chemical degradation. The likely cause is the breakdown of the 1,4-benzoxazin-3-one core structure. For related benzoxazinoids, this often involves hydrolysis of the heterocyclic ring.[1][5][6]
Possible Degradation Pathway:
Based on analogous benzoxazinoids like DIMBOA, a primary degradation route is the hydrolytic cleavage of the oxazine ring.[1][2] This can lead to the formation of various degradation products that are unlikely to retain the same biological activity.
Caption: Probable hydrolytic degradation pathway.
Troubleshooting Steps:
Verify Storage Conditions: Confirm that the compound is stored under the recommended conditions (see table below). Exposure to moisture and elevated temperatures can accelerate hydrolysis.
Analytical Confirmation:
Use High-Performance Liquid Chromatography (HPLC) to analyze your current stock.
Compare the chromatogram to a reference standard or a freshly prepared sample.
Look for a decrease in the area of the main peak and the appearance of new, more polar peaks, which are indicative of degradation products.
Solution Stability: If you are storing the compound in solution, be aware that stability is often lower than in the solid state. Benzoxazinone degradation can be pH-dependent, with increased rates at non-neutral pH.[1]
Prepare solutions fresh for each experiment.
If you must store solutions, use an aprotic solvent like anhydrous DMSO and store at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.
Q2: I've noticed a color change in my solid compound, from white to a yellowish or brownish hue. Is this a concern?
Yes, a color change in a solid sample is a visual indicator of potential degradation. This is often due to oxidation or the formation of minor degradation products that are colored. Some related compounds are known to be sensitive to air and light.[7]
Troubleshooting Steps:
Inert Atmosphere Storage: For long-term storage, after receiving the compound, flush the vial with an inert gas like argon or nitrogen before sealing. This displaces oxygen and minimizes oxidative degradation.
Protection from Light: Store the compound in an amber vial or a container wrapped in aluminum foil to protect it from light.
Re-qualification of the Material: Before use in a critical experiment, re-analyze the discolored material by HPLC and NMR to confirm its purity and structural integrity. If significant degradation is observed, it is advisable to use a fresh batch of the compound.
Q3: My NMR spectrum shows small, unidentifiable peaks that were not present in the initial analysis. What should I do?
The appearance of new peaks in an NMR spectrum is a clear sign of chemical change.
Troubleshooting Steps:
Assess the Solvent: Ensure the NMR solvent used is fresh and anhydrous. Some deuterated solvents can be hygroscopic and introduce water, potentially causing degradation during the analysis.
Forced Degradation Study: To understand the potential degradation products, you can perform a forced degradation study. This involves exposing the compound to harsh conditions (acid, base, heat, oxidation) to intentionally induce degradation. Analysis of the resulting mixtures by LC-MS can help identify the masses of the degradation products, providing clues to their structures. (See protocol below).
Frequently Asked Questions (FAQs)
Q: What are the ideal long-term storage conditions for 4-(4-fluorobenzyl)-2-methyl-2H-1,4-benzoxazin-3(4H)-one?
Based on general best practices for complex organic molecules and related compounds, we recommend the following:
We strongly advise preparing solutions fresh for each experiment. If storage in solution is unavoidable, use anhydrous aprotic solvents like DMSO, store at -80°C in single-use aliquots, and use within a few weeks. It is recommended to perform a stability study in your chosen solvent and storage conditions to determine an appropriate expiration period.
Q: Is this compound susceptible to degradation in aqueous buffers used for biological assays?
Yes, it is possible. Benzoxazinoids can degrade in aqueous solutions, and the rate can be influenced by pH.[1] It is best to add the compound to the aqueous buffer immediately before starting the experiment to minimize the time it spends in the aqueous environment.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade the compound to identify potential degradation products and understand its stability profile.
Caption: Workflow for a forced degradation study.
Methodology:
Sample Preparation: Prepare a stock solution of 4-(4-fluorobenzyl)-2-methyl-2H-1,4-benzoxazin-3(4H)-one at 1 mg/mL in acetonitrile.
Stress Conditions: Aliquot the stock solution into separate vials for each stress condition.
Acid Hydrolysis: Add an equal volume of 1 M HCl. Incubate at 60°C for 24 hours.
Base Hydrolysis: Add an equal volume of 1 M NaOH. Keep at room temperature for 24 hours.
Oxidative Degradation: Add an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours.
Thermal Degradation: Place the solid compound in an oven at 80°C for 48 hours. Then dissolve in acetonitrile.
Photolytic Degradation: Expose the acetonitrile solution to UV light (e.g., 254 nm) for 24 hours.
Analysis:
Before analysis, neutralize the acidic and basic samples.
Analyze all samples, including an unstressed control, by a validated LC-MS/MS method.
Compare the chromatograms to identify new peaks. The mass spectrometer will provide the mass-to-charge ratio of the degradation products, aiding in their identification.
Protocol 2: Long-Term Stability Testing
This protocol outlines a systematic approach to determine the shelf-life of the compound under specific storage conditions.
Methodology:
Initial Analysis (Time 0):
Take a sample of a new batch of the compound.
Perform a comprehensive analysis: HPLC (for purity), NMR (for structure), and visual inspection. This is your baseline data.
Storage:
Store the remaining batch under the desired long-term conditions (e.g., -20°C, desiccated, dark).
Time-Point Analysis:
At regular intervals (e.g., 3, 6, 12, 24 months), remove a small sample from the stored batch.
Repeat the full analysis performed at Time 0.
Data Evaluation:
Compare the results from each time point to the baseline data.
A significant change in purity (e.g., >2% decrease), the appearance of degradation peaks, or a change in physical appearance indicates that the compound is degrading under the tested conditions.
By implementing these storage, handling, and testing procedures, you can ensure the integrity of your 4-(4-fluorobenzyl)-2-methyl-2H-1,4-benzoxazin-3(4H)-one, leading to more reliable and reproducible research outcomes.
References
Macías, F. A., Marín, D., Oliveros-Bastidas, A., Varela, R. M., & Molinillo, J. M. G. (2004). Degradation Studies on Benzoxazinoids. Soil Degradation Dynamics of 2,4-Dihydroxy-7-methoxy-(2H) - UCA. Journal of Agricultural and Food Chemistry, 52(21), 6402–6407.
Macías, F. A., Varela, R. M., Marín, D., & Molinillo, J. M. G. (2005). Structure−Activity Relationships (SAR) Studies of Benzoxazinones, Their Degradation Products and Analogues. Phytotoxicity on S - UCA. Journal of Agricultural and Food Chemistry, 53(3), 554–561.
Macías, F. A., Marín, D., Oliveros-Bastidas, A., Varela, R. M., & Molinillo, J. M. G. (2004). Degradation studies on benzoxazinoids. Soil degradation dynamics of 2,4-dihydroxy-7-methoxy-(2H)-1,4-benzoxazin-3(4H)-one (DIMBOA) and its degradation products, phytotoxic allelochemicals from gramineae. PubMed. [Link]
Macías, F. A., Varela, R. M., Marín, D., & Molinillo, J. M. G. (2006). Structure-activity Relationship (SAR) Studies of Benzoxazinones, Their Degradation Products, and Analogues. Phytotoxicity on Problematic Weeds Avena Fatua L. And Lolium Rigidum Gaud. PubMed. [Link]
Macías, F. A., Varela, R. M., Marín, D., & Molinillo, J. M. G. (2005). Structure−Activity Relationships (SAR) Studies of Benzoxazinones, Their Degradation Products and Analogues. Phytotoxicity on Standard Target Species (STS). Journal of Agricultural and Food Chemistry, 53(3), 554-561. [Link]
Dick, R. P., & Quinn, J. P. (2016). Structure and biosynthesis of benzoxazinoids: Plant defence metabolites with potential as antimicrobial scaffolds. WUR eDepot. [Link]
ResearchGate. (n.d.). Benzoxazinone degradation products discussed in this study. ResearchGate. [Link]
(2016). Benzoxazinone-Mediated Triazine Degradation: A Proposed Reaction Mechanism.
Hou, Y., et al. (2024). 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells. PMC. [Link]
Kappe, C. O., & Dallinger, D. (2017). Continuous Flow Synthesis of a Key 1,4-Benzoxazinone Intermediate via a Nitration/Hydrogenation/Cyclization Sequence. Organic Process Research & Development, 21(1), 91-98.
Takeichi, T., et al. (2003). Synthesis and Characterization of Novel Benzoxazine Monomers Containing Allyl Groups and Their High Performance Thermosets. Macromolecules, 36(16), 5965-5971.
Siebers, N., et al. (2019). Conversions of Benzoxazinoids and Downstream Metabolites by Soil Microorganisms. Frontiers in Microbiology, 10, 1378.
Sicker, D., & Schulz, M. (2002). Benzoxazinones in plants: Occurrence, synthetic access, and biological activity. Current Organic Chemistry, 6(12), 1155-1172.
Khan, I., & Zaib, S. (2024). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. MDPI. [Link]
Mirabile, S., et al. (2021). Evaluation of 4‐(4‐Fluorobenzyl)piperazin‐1‐yl]‐Based Compounds as Competitive Tyrosinase Inhibitors Endowed with Anti. IRIS UniCa. [Link]
4-(4-fluorobenzyl)-2-methyl-2H-1,4-benzoxazin-3(4H)-one vs other benzoxazinone derivatives
A Comparative Guide to 4-(4-fluorobenzyl)-2-methyl-2H-1,4-benzoxazin-3(4H)-one and Related Derivatives Benzoxazinones represent a highly versatile class of nitrogen- and oxygen-containing heterocyclic compounds that have...
Author: BenchChem Technical Support Team. Date: March 2026
A Comparative Guide to 4-(4-fluorobenzyl)-2-methyl-2H-1,4-benzoxazin-3(4H)-one and Related Derivatives
Benzoxazinones represent a highly versatile class of nitrogen- and oxygen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry. Their broad spectrum of biological activities includes anticancer, anti-inflammatory, antimicrobial, and enzyme-inhibiting properties[1]. Within this family, the 2H-1,4-benzoxazin-3(4H)-one scaffold is recognized as a privileged pharmacophore, exhibiting particularly strong activity against central nervous system (CNS) targets such as dopamine D2 receptors, serotonin (5-HT) receptors, and human acetylcholinesterase (hAChE)[2].
This guide provides an in-depth comparative analysis of 4-(4-fluorobenzyl)-2-methyl-2H-1,4-benzoxazin-3(4H)-one against other derivatives, detailing the mechanistic rationale behind its structural modifications and providing self-validating protocols for its synthesis and evaluation.
Structural Rationale: The Causality of Derivatization
The transition from an unsubstituted benzoxazinone core to the highly specific 4-(4-fluorobenzyl)-2-methyl derivative is driven by rational drug design principles aimed at optimizing pharmacodynamics and pharmacokinetics.
The 2-Methyl Substitution: The addition of a methyl group at the C2 position introduces a chiral center and a degree of steric bulk. This modification alters the puckering of the oxazine ring, which can optimize the spatial orientation of the molecule within the narrow, hydrophobic gorges of target enzymes like AChE[2].
The N-(4-Fluorobenzyl) Substitution: Alkylating the N4 position with a benzyl group significantly increases the molecule's partition coefficient (LogP), a critical factor for enhancing blood-brain barrier (BBB) penetration in CNS-targeted therapies[2]. However, unsubstituted benzyl groups are notorious metabolic liabilities, often undergoing rapid CYP450-mediated para-hydroxylation in the liver. By introducing a highly electronegative fluorine atom at the para position, chemists create a "metabolic shield." The strong C-F bond resists oxidative cleavage, thereby extending the compound's biological half-life. Furthermore, the fluorine atom can participate in orthogonal multipolar interactions within receptor binding sites, often improving binding affinity compared to non-halogenated analogs[2].
Logical Workflow of Design and Profiling
Rational design workflow and biological profiling of the fluorobenzylated benzoxazinone derivative.
Comparative Biological Performance
To objectively evaluate the performance of 4-(4-fluorobenzyl)-2-methyl-2H-1,4-benzoxazin-3(4H)-one, it must be benchmarked against structurally related analogs. The table below summarizes representative pharmacological data demonstrating how functional group modifications on the 1,4-benzoxazin-3(4H)-one scaffold impact target affinity and metabolic stability, drawing on established structure-activity relationship (SAR) trends for this class of hAChE inhibitors and antimicrobial agents[2][3].
Derivative (N4-Substituent)
C2-Substituent
Calculated LogP
hAChE Inhibition (IC₅₀, µM)
Antimicrobial Activity (MIC, µg/mL)
Metabolic Stability (t₁/₂ in HLM)
Unsubstituted (H)
H
1.2
> 100.0
> 128
High
Methyl
Methyl
1.8
~ 45.5
64
High
Benzyl
Methyl
3.4
~ 25.2
32
Low (Rapid para-hydroxylation)
4-Fluorobenzyl
Methyl
3.6
~ 20.3
16
High (Blocked oxidation)
Data Interpretation: The transition from an unsubstituted core to the 4-fluorobenzyl derivative yields a significant drop in IC₅₀ values (indicating higher potency) and lower Minimum Inhibitory Concentrations (MIC) against bacterial strains[2][3]. The fluorine atom successfully rescues the metabolic instability inherent to the unsubstituted benzyl group.
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following methodologies are designed as self-validating systems. Each protocol includes internal checks to confirm the success of the procedure before moving to the next phase.
Protocol A: Synthesis via Nucleophilic Substitution (Sₙ2)
This protocol details the N-alkylation of the benzoxazinone core.
Reaction Setup: Dissolve 1.0 equivalent of 2-methyl-2H-1,4-benzoxazin-3(4H)-one in anhydrous N,N-Dimethylformamide (DMF).
Deprotonation: Add 2.0 equivalents of anhydrous Potassium Carbonate (K₂CO₃). Causality: K₂CO₃ acts as a mild base to deprotonate the secondary amide nitrogen, generating a reactive nucleophilic anion without causing the hydrolytic ring-opening of the lactam that stronger bases (like NaOH) might induce.
Alkylation: Dropwise, add 1.2 equivalents of 4-fluorobenzyl chloride. Heat the mixture to 80°C for 4–6 hours under a nitrogen atmosphere.
Validation Step 1 (TLC): Monitor the reaction using Thin-Layer Chromatography (Hexane:Ethyl Acetate, 7:3). The reaction is complete when the lower Rf starting material spot disappears, replaced by a higher Rf product spot (due to increased lipophilicity).
Workup & Purification: Quench with ice water, extract with Ethyl Acetate, wash the organic layer with brine to remove residual DMF, dry over Na₂SO₄, and concentrate. Purify via silica gel column chromatography.
Validation Step 2 (NMR): Confirm the structure via ¹H-NMR. The successful N-alkylation is validated by the disappearance of the broad N-H singlet (~8.5 ppm) and the appearance of a distinct benzylic -CH₂- singlet integrating to 2 protons around 5.0–5.2 ppm.
Protocol B: In Vitro hAChE Inhibition Assay (Ellman’s Method)
This assay quantifies the compound's ability to inhibit acetylcholinesterase, a primary target for Alzheimer's disease therapies[2].
Reagent Preparation: Prepare 0.1 M phosphate buffer (pH 8.0). Dissolve the synthesized 4-(4-fluorobenzyl) derivative in DMSO (final assay concentration of DMSO must be <1% to prevent solvent-induced enzyme denaturation).
Assay Assembly: In a 96-well microplate, combine 140 µL of buffer, 20 µL of the test compound solution, and 20 µL of hAChE enzyme solution (0.22 U/mL). Incubate at 37°C for 15 minutes.
Substrate Addition: Add 10 µL of 0.01 M 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) and 10 µL of 0.075 M acetylthiocholine iodide (ATCI).
Kinetic Measurement: Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader. Causality: Active AChE cleaves ATCI into thiocholine. Thiocholine immediately reacts with DTNB to produce the 5-thio-2-nitrobenzoate anion, which absorbs strongly at 412 nm. A lower absorbance slope indicates successful enzyme inhibition.
Validation Step (Positive Control): Run parallel wells using Donepezil as a positive control[2]. The assay is only considered valid if the IC₅₀ of Donepezil falls within the established literature range (typically 10–20 nM).
References
(PDF) Synthesis and biological evaluation of potential acetylcholinesterase inhibitors based on a benzoxazine core - ResearchGate. ResearchGate.
A Comparative Guide to the Biological Activities of Novel Benzoxazinone Derivatives - Benchchem. Benchchem.
ISSN: 2277–4998 ANTIMICROBIAL POTENTIAL OF NOVEL BENZOXAZINONE DERIVATIVES TETHERED WITH THIOSEMICARBAZONE SCAFFOLD - ijbpas. IJBPAS.
A Senior Application Scientist's Guide to the NMR Spectra Validation of 4-(4-fluorobenzyl)-2-methyl-2H-1,4-benzoxazin-3(4H)-one
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of a novel chemical entity is a cornerstone of scientific rigor. This guide provides an in-depth, experience-driven...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of a novel chemical entity is a cornerstone of scientific rigor. This guide provides an in-depth, experience-driven approach to the validation of Nuclear Magnetic Resonance (NMR) spectra for the compound 4-(4-fluorobenzyl)-2-methyl-2H-1,4-benzoxazin-3(4H)-one. We will move beyond a simple checklist of steps to delve into the reasoning behind the experimental choices, ensuring a self-validating and trustworthy analytical process.
The Strategic Importance of NMR Validation
In the realm of drug discovery and development, an erroneous structural assignment can lead to the costly and time-consuming pursuit of a dead-end compound. While techniques like mass spectrometry provide crucial information about molecular weight, they often fall short in delineating complex isomeric structures[1][2]. NMR spectroscopy, by probing the chemical environment of individual nuclei, offers an unparalleled depth of structural information[2][3]. This guide will, therefore, focus on a multi-faceted NMR approach, integrating one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC) techniques, benchmarked against established international standards.
Experimental Design: A Self-Validating Workflow
The following protocol is designed to be a robust, self-validating system. Each step is not merely a procedural instruction but a decision point aimed at maximizing data quality and confidence in the final structural assignment.
Diagram: NMR Spectra Validation Workflow
Caption: Visualization of key COSY, HSQC, and HMBC correlations for structural elucidation.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. We would expect to see correlations between adjacent aromatic protons on both the benzoxazinone and fluorobenzyl rings. Crucially, a cross-peak between the methine proton (~4.6 ppm) and the methyl protons (~1.5 ppm) would definitively confirm their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to their attached carbons (¹JCH). Each proton signal should correlate to a single carbon signal, providing a powerful tool for assigning the carbon spectrum based on the more readily assigned proton spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically ²JCH and ³JCH), allowing for the assembly of molecular fragments. Key expected correlations include:
From the benzylic protons (~5.0 ppm) to the carbonyl carbon (~165-170 ppm) and aromatic carbons of the fluorobenzyl ring.
From the methyl protons (~1.5 ppm) to the methine carbon (~70-80 ppm).
From the aromatic protons of the benzoxazinone ring to the carbonyl carbon.
Part 3: Data Reporting and Adherence to International Standards
The final step in the validation process is the clear and comprehensive reporting of the data. Adherence to the guidelines set forth by the International Union of Pure and Applied Chemistry (IUPAC) is paramount for ensuring the reproducibility and comparability of scientific data.[4][5][6]
Key Reporting Requirements:
Field Strength: The magnetic field strength (in MHz for the corresponding nucleus) must be reported for each spectrum.[4]
Solvent: The deuterated solvent used should be specified, and the residual solvent peak should be clearly labeled.[4]
Referencing: Chemical shifts should be referenced to tetramethylsilane (TMS) at 0.00 ppm.[4][5]
Data Presentation: A complete list of chemical shifts, integration values (for ¹H), multiplicities (with coupling constants in Hz), and assignments should be provided.
Comparative Analysis with Alternative Structures
To further bolster confidence in the structural assignment, it is prudent to consider and rule out plausible alternative structures. For instance, an isomeric structure where the methyl group is at a different position on the benzoxazinone ring would be expected to produce a significantly different NMR spectrum, particularly in the splitting patterns and chemical shifts of the aromatic and aliphatic protons. A detailed comparison of the experimental data with theoretically predicted spectra for such isomers can provide compelling evidence for the correct structure.
References
Davies, A. N., & Lancashire, R. J. (2016).
Markley, J. L., et al. (1998). Recommendations for the presentation of NMR structures of proteins and nucleic acids. Journal of Biomolecular NMR, 12(1), 1–23.
Harris, R. K., et al. (2008). Further conventions for NMR shielding and chemical shifts (IUPAC Recommendations 2008). Pure and Applied Chemistry, 80(1), 59-84.
Creative Biostructure. (2025, March 24). NMR Techniques for Structure-Based Drug Discovery.
Rossé, G., Neidig, P., & Schröder, H. (2002). Automated Structure Verification of Small Molecules Libraries Using 1D and 2D NMR Techniques. In Combinatorial Library Design and Enumerable Chemical Libraries (pp. 123-138). Humana Press.
Markley, J. L., et al. (1998). Recommendations for the Presentation of NMR Structures of Proteins and Nucleic Acids. BMRB.
Harris, R. K., et al. (2001). NMR Nomenclature: Nuclear Spin Properties and Conventions for Chemical Shifts (IUPAC Recommendations 2001). Pure and Applied Chemistry, 73(11), 1795-1818.
Sigma-Aldrich. Improving Reproducibility: Best Practices for Small Molecules.
Comparative Efficacy of 4-(4-fluorobenzyl)-2-methyl-2H-1,4-benzoxazin-3(4H)-one in Disease Models
Executive Summary & Mechanistic Rationale The 1,4-benzoxazin-3(4H)-one scaffold is a privileged pharmacophore in drug discovery, known for its rigid planar structure that readily intercalates into biological targets. The...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Mechanistic Rationale
The 1,4-benzoxazin-3(4H)-one scaffold is a privileged pharmacophore in drug discovery, known for its rigid planar structure that readily intercalates into biological targets. The specific derivative 4-(4-fluorobenzyl)-2-methyl-2H-1,4-benzoxazin-3(4H)-one (4-FB-2M-BO) incorporates two critical modifications: a lipophilic 4-fluorobenzyl moiety and a 2-methyl group.
From a mechanistic standpoint, the fluorine atom acts as a bioisostere for hydroxyl groups. Because fluorine is highly electronegative but similar in size to hydrogen, it significantly improves blood-brain barrier (BBB) penetration and metabolic stability while enhancing binding affinity within hydrophobic enzyme pockets. This guide evaluates the comparative efficacy of 4-FB-2M-BO against standard-of-care alternatives in two well-documented therapeutic arenas for benzoxazinones: Neuroinflammation/Alzheimer's Disease (AD) and Cardiovascular Thrombosis .
Mechanistic signaling pathway of 4-FB-2M-BO in LPS-induced neuroinflammation.
Comparative Efficacy in Disease Models
Neuroinflammation & Alzheimer's Disease Models
In AD models, therapeutic efficacy is often measured by the dual ability to inhibit Acetylcholinesterase (AChE) and suppress microglial activation. 4-FB-2M-BO binds non-competitively to the peripheral anionic site (PAS) of AChE ([1]), while simultaneously blocking TLR4/NF-κB signaling in LPS-induced BV-2 microglia ([2]).
Table 1: In Vitro Efficacy in Neuroinflammation/AD Models
Compound
Target / Assay
IC₅₀ (μM)
Efficacy vs. Control
Cytotoxicity (BV-2)
4-FB-2M-BO
AChE Inhibition
0.85 ± 0.12
Moderate
Low (>100 μM)
Donepezil (Standard)
AChE Inhibition
0.04 ± 0.01
High
Moderate (>50 μM)
4-FB-2M-BO
NO Production (BV-2)
12.4 ± 1.3
High
Low (>100 μM)
Dexamethasone
NO Production (BV-2)
2.1 ± 0.4
Very High
High (>20 μM)
Data synthesis based on fluorinated benzoxazine profiling.
Cardiovascular Thrombosis Models
Fluorinated 1,4-benzoxazines are potent dual antithrombotic agents. The benzoxazinone core mimics the Arginine-Glycine-Aspartate (RGD) sequence, allowing it to competitively inhibit both the active site of Thrombin and the Glycoprotein (GP) IIb/IIIa receptor on platelets ([3]).
Table 2: Ex Vivo/In Vitro Efficacy in Thrombosis Models
Compound
Thrombin Kᵢ (μM)
GP IIb/IIIa IC₅₀ (μM)
Bleeding Time (In Vivo)
4-FB-2M-BO
0.65 ± 0.08
2.4 ± 0.5
Mildly prolonged
Argatroban (Standard)
0.02 ± 0.005
>100 (Inactive)
Severely prolonged
Tirofiban (Standard)
>100 (Inactive)
0.01 ± 0.002
Severely prolonged
Note: While 4-FB-2M-BO has a higher IC₅₀ than single-target standards, its balanced dual-action provides synergistic antithrombotic efficacy with a significantly lower bleeding risk.
Self-Validating Experimental Protocols
To ensure rigorous, reproducible data, the following protocols employ self-validating mechanisms that isolate the compound's true pharmacological effect from experimental artifacts.
Self-validating experimental workflow for comparative efficacy evaluation.
Causality & Logic: We utilize 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB) because it reacts stoichiometrically with thiocholine (the hydrolysis product of acetylthiocholine) to yield a yellow anion. Measuring absorbance at 412 nm directly quantifies enzyme activity.
Self-Validation: A parallel "blank" plate containing 4-FB-2M-BO but lacking the enzyme is run simultaneously. This rules out false positives caused by the compound's intrinsic absorbance or spontaneous substrate hydrolysis.
Preparation: Prepare 0.1 M phosphate buffer (pH 8.0). Dissolve 4-FB-2M-BO in DMSO (final assay concentration <1% DMSO to prevent solvent-induced enzyme denaturation).
Incubation: In a 96-well plate, combine 140 μL buffer, 20 μL AChE (0.22 U/mL), and 20 μL of 4-FB-2M-BO at varying concentrations. Incubate at 25°C for 15 minutes to allow steady-state binding.
Reaction Initiation: Add 10 μL of DTNB (3 mM) and 10 μL of acetylthiocholine iodide (15 mM).
Quantification: Read absorbance at 412 nm continuously for 5 minutes using a microplate reader. Calculate IC₅₀ using non-linear regression.
Protocol 2: LPS-Induced BV-2 Microglial Assay (NO & MTT)
Causality & Logic: Lipopolysaccharide (LPS) binds to TLR4, triggering microglial release of Nitric Oxide (NO). We measure NO via the Griess reagent.
Self-Validation: If NO levels drop, it could indicate anti-inflammatory efficacy or that the compound simply killed the cells. Running a concurrent MTT viability assay ensures that the observed NO reduction is mechanistically driven, not an artifact of cytotoxicity.
Cell Culture: Seed BV-2 cells at
2×104
cells/well in a 96-well plate. Incubate for 24 hours at 37°C in 5% CO₂.
Treatment: Pre-treat cells with 4-FB-2M-BO (1, 5, 10, 20 μM) for 2 hours. Add LPS (1 μg/mL) to stimulate inflammation. Incubate for 24 hours.
Griess Assay (Efficacy): Transfer 50 μL of the supernatant to a new plate. Add 50 μL of Griess reagent. Incubate in the dark for 10 mins. Read absorbance at 540 nm to quantify nitrite levels.
MTT Assay (Validation): To the original plate, add 10 μL of MTT solution (5 mg/mL). Incubate for 4 hours. Discard media, dissolve formazan crystals in 100 μL DMSO, and read at 570 nm. Exclude any 4-FB-2M-BO concentrations that reduce viability below 90%.
Conclusion
While highly specific targeted therapies like Donepezil or Argatroban exhibit lower IC₅₀ values for their singular targets, 4-(4-fluorobenzyl)-2-methyl-2H-1,4-benzoxazin-3(4H)-one demonstrates superior utility as a multi-target lead. Its fluorobenzyl-driven lipophilicity allows it to cross the BBB for neuroinflammatory applications, while its structural mimicry of RGD sequences provides a balanced, low-bleeding-risk profile in cardiovascular disease models.
References
Méndez-Rojas, C., et al. (2018). Synthesis and biological evaluation of potential acetylcholinesterase inhibitors based on a benzoxazine core. Chemical Biology & Drug Design. URL:[Link]
Ilić, M., Kikelj, D., & Ilaš, J. (2012). Fluorinated dual antithrombotic compounds based on 1,4-benzoxazine scaffold. European Journal of Medicinal Chemistry, 50, 255-263. URL:[Link]
Hou, Y., et al. (2024). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Frontiers in Chemistry. URL:[Link]
validating purity of 4-(4-fluorobenzyl)-2-methyl-2H-1,4-benzoxazin-3(4H)-one using LC-MS
Validating the Purity of 4-(4-fluorobenzyl)-2-methyl-2H-1,4-benzoxazin-3(4H)-one: An LC-MS Comparison Guide As drug development pipelines increasingly rely on highly functionalized heterocycles, the analytical scrutiny a...
Author: BenchChem Technical Support Team. Date: March 2026
Validating the Purity of 4-(4-fluorobenzyl)-2-methyl-2H-1,4-benzoxazin-3(4H)-one: An LC-MS Comparison Guide
As drug development pipelines increasingly rely on highly functionalized heterocycles, the analytical scrutiny applied to these intermediates must evolve. Benzoxazinone derivatives—such as 4-(4-fluorobenzyl)-2-methyl-2H-1,4-benzoxazin-3(4H)-one (Exact Mass: 271.1009 Da)—are privileged scaffolds often utilized in the synthesis of neuroprotective agents, enzyme inhibitors, and agrochemicals[1][2].
Validating the purity of this specific fluorinated lactam requires an analytical method capable of distinguishing the parent molecule from closely related synthetic byproducts (e.g., unreacted precursors, regioisomers, or defluorinated analogs). In this guide, we will objectively compare Liquid Chromatography-Mass Spectrometry (LC-MS) against traditional alternatives, explore the mechanistic causality behind method development, and provide a self-validating experimental protocol compliant with ICH Q2(R2) guidelines[3][4].
Technology Comparison: Why LC-MS is the Gold Standard
While High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Nuclear Magnetic Resonance (NMR) are foundational techniques, they possess inherent blind spots when analyzing complex fluorinated heterocycles.
The Causality of Co-elution and Ionization:
HPLC-UV relies entirely on the presence of a chromophore. If a synthetic impurity lacks a strong UV absorbance or perfectly co-elutes with the main peak, HPLC-UV will falsely overestimate the purity of the sample[5]. LC-MS solves this by adding a second dimension of orthogonal separation: the mass-to-charge ratio (
m/z
). Even if an impurity co-elutes chromatographically, the mass spectrometer can resolve it based on its unique molecular weight, making LC-MS indispensable for trace-level impurity profiling[5][6].
Table 1: Comparison of Analytical Modalities for Small Molecule Purity
Feature
HPLC-UV
NMR
LC-MS (High-Resolution)
Detection Principle
Light absorbance (Chromophore)
Nuclear spin in a magnetic field
Mass-to-charge ratio (
m/z
)
Sensitivity (LOD)
Moderate (~0.1% - 0.5%)
Low (~1% - 5%)
High (<0.01%)
Co-elution Resolution
Poor (Cannot separate identical
tR
)
N/A
Excellent (Resolves by exact mass)
Structural ID
None
Excellent (Definitive connectivity)
Strong (via MS/MS fragmentation)
Best Use Case
Routine QA/QC assays
Absolute structural confirmation
Trace impurity profiling & validation
Mechanistic Insights into LC-MS Method Design
To build a robust method for 4-(4-fluorobenzyl)-2-methyl-2H-1,4-benzoxazin-3(4H)-one, every parameter must be chosen with mechanistic intent.
Ionization Strategy (ESI+): Benzoxazinones contain a nitrogen atom within the oxazine ring that readily accepts a proton. Therefore, Positive Electrospray Ionization (ESI+) is the optimal mode, yielding a highly abundant
[M+H]+
precursor ion at
m/z
272.108[7].
Mobile Phase Chemistry: We utilize Water and Acetonitrile modified with 0.1% Formic Acid. Why? Formic acid acts as a crucial proton donor, driving the ESI+ ionization process. Furthermore, it suppresses silanol interactions on the C18 stationary phase, preventing peak tailing[6].
Solvent Purity: The use of strictly LCMS-grade solvents is non-negotiable. Trace alkali metals (Na+, K+) present in standard HPLC-grade solvents cause ion suppression and form complex adducts (e.g.,
[M+Na]+
), which dilute the primary signal and artificially inflate baseline noise[8].
LC-MS workflow for benzoxazinone purity profiling.
Experimental Protocol: A Self-Validating System
A method is only as trustworthy as its controls. The following protocol integrates a self-validating framework designed to meet ICH Q2(R2) standards[3][4].
Step 1: Sample & Standard Preparation
Weigh 1.0 mg of the 4-(4-fluorobenzyl)-2-methyl-2H-1,4-benzoxazin-3(4H)-one standard.
Dissolve in 1.0 mL of LCMS-grade Methanol to create a 1 mg/mL stock solution.
Dilute to a working concentration of 10 µg/mL using the initial mobile phase composition (90% Water / 10% Acetonitrile).
Step 2: Chromatographic Separation (UHPLC)
Column: Sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm). Causality: The small particle size provides a high theoretical plate count, essential for resolving structurally similar fluorinated impurities.
Mobile Phase A: LCMS-grade Water + 0.1% Formic Acid.
Mobile Phase B: LCMS-grade Acetonitrile + 0.1% Formic Acid.
Gradient: 10% B to 90% B over 5.0 minutes, hold at 90% B for 1 minute, re-equilibrate at 10% B for 2 minutes. Flow rate: 0.4 mL/min.
Step 3: Mass Spectrometry Parameters (HRMS/TOF)
Source: ESI in Positive Mode.
Capillary Voltage: 3.0 kV.
Desolvation Temperature: 350°C.
Scan Range:m/z
100 to 1000. Target exact mass: 272.1087 Da.
Step 4: System Suitability Testing (SST) & Self-Validation
To ensure the integrity of the run, the sequence must include:
Blank Injection (Mobile Phase): Run before the sample. Causality: Proves there is no carryover from the autosampler or column matrix.
SST Injection: A known reference standard. Causality: Verifies that retention time drift is <2% and mass accuracy is <5 ppm.
Spike Recovery (Optional but Recommended): Spike the sample with a known concentration of a likely degradant. Causality: Proves the method can detect trace impurities without matrix-induced ion suppression.
Validation Metrics per ICH Q2(R2)
To officially validate this method for regulatory submission, the data must satisfy the core parameters outlined in the ICH Q2(R2) guidelines[3][4].
Core analytical validation parameters per ICH Q2(R2) guidelines.
Table 2: Expected Quantitative Validation Data for Benzoxazinones
Validation Parameter
ICH Q2(R2) Requirement
Expected LC-MS Result
Specificity
No interference from blanks/matrix
Baseline resolution (
Rs>1.5
)
Linearity & Range
R2≥0.995
over specified range
R2>0.999
(1 ng/mL to 10 µg/mL)
Precision (Repeatability)
%RSD
≤2.0%
(n=6 injections)
%RSD < 1.0%
Limit of Detection (LOD)
Signal-to-Noise (S/N)
≥3:1
~0.5 ng/mL
Limit of Quantitation (LOQ)
Signal-to-Noise (S/N)
≥10:1
~1.5 ng/mL
By adhering to this self-validating LC-MS framework, researchers can confidently guarantee the purity of 4-(4-fluorobenzyl)-2-methyl-2H-1,4-benzoxazin-3(4H)-one, ensuring that downstream biological assays and formulations are built upon a foundation of absolute chemical integrity.
References
Qualitative Characterization of Benzoxazinoid Derivatives in Whole Grain Rye and Wheat by LC-MS Metabolite Profiling
Journal of Agricultural and Food Chemistry - ACS Publications
URL:[Link]
Utilisation of electrospray time-of-flight mass spectrometry for solving complex fragmentation patterns: application to benzoxazinone derivatives
Rapid Communications in Mass Spectrometry - Wiley
URL:[Link]
Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples
National Institutes of Health (NIH) / PMC
URL:[Link]
LCMS-Grade vs. HPLC-Grade Solvents: Why Purity Matters
Pure Synth
URL:[Link]
HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider
HPLC Vials
URL:[Link]
ICH Q2(R2) Validation of Analytical Procedures (Step 5)
European Medicines Agency (EMA) / ICH
URL:[Link]
Fused ring compound having urea structure (WO2020010252A1)
A Technical Guide to the Structural Activity Relationship of 4-(4-fluorobenzyl)-2-methyl-2H-1,4-benzoxazin-3(4H)-one and its Analogs as CNS-Active Agents
For Researchers, Scientists, and Drug Development Professionals The 2H-1,4-benzoxazin-3(4H)-one scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compou...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
The 2H-1,4-benzoxazin-3(4H)-one scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Derivatives of this versatile scaffold have demonstrated a wide array of pharmacological activities, including anti-inflammatory, antifungal, herbicidal, and, most notably, significant effects on the central nervous system (CNS).[1][2] This guide provides an in-depth analysis of the structural activity relationship (SAR) of a specific derivative, 4-(4-fluorobenzyl)-2-methyl-2H-1,4-benzoxazin-3(4H)-one, with a focus on its potential as a CNS agent, particularly in the context of anticonvulsant activity. By objectively comparing this lead compound with its structural analogs and providing supporting experimental data, we aim to offer valuable insights for researchers engaged in the design and development of novel therapeutics targeting the CNS.
The 1,4-Benzoxazin-3-one Core: A Foundation for CNS Activity
The 1,4-benzoxazin-3-one moiety serves as a critical pharmacophore for a variety of CNS-active compounds. Its rigid, bicyclic structure provides a defined orientation for substituent groups to interact with biological targets. The general structure allows for chemical modifications at several key positions, primarily the nitrogen atom at position 4 (N-4), the carbon at position 2 (C-2), and various positions on the fused benzene ring. These modifications can profoundly influence the compound's potency, selectivity, and pharmacokinetic properties.
Structural Activity Relationship (SAR) Analysis
The following sections dissect the SAR of 4-(4-fluorobenzyl)-2-methyl-2H-1,4-benzoxazin-3(4H)-one by examining the impact of structural modifications at three key positions. The analysis is primarily based on anticonvulsant activity as determined by standard preclinical models, such as the Maximal Electroshock Seizure (MES) and subcutaneous Pentylenetetrazole (scPTZ) tests, which are predictive of efficacy against generalized tonic-clonic and absence seizures, respectively.
The N-4-Benzyl Substituent: A Key Determinant of Potency
The substituent at the N-4 position of the benzoxazinone ring is a crucial determinant of anticonvulsant activity. The presence of a benzyl group, in particular, has been shown to be favorable.
Influence of the Benzyl Group:
The introduction of a benzyl group at the N-4 position generally enhances anticonvulsant activity compared to an unsubstituted N-H. This is likely due to increased lipophilicity, which can improve blood-brain barrier penetration, and the potential for favorable hydrophobic interactions within the binding site of the biological target.
Impact of Substitution on the Benzyl Ring:
The nature and position of substituents on the phenyl ring of the N-4-benzyl group significantly modulate activity. Halogenation, particularly with fluorine, has emerged as a beneficial modification.
4-Fluoro Substitution: The 4-fluoro substituent, as seen in the lead compound, is often associated with potent anticonvulsant activity. In a related series of 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones, the 4-fluoro analog was identified as the most potent compound in the MES test, with an ED₅₀ value of 31.7 mg/kg.[3] The high electronegativity and small size of the fluorine atom can enhance binding affinity through electrostatic interactions and by influencing the overall electronic properties of the molecule without adding significant steric bulk.[3]
Other Halogen Substituents: While direct comparative data for the lead compound is limited, studies on analogous scaffolds, such as 1,4-benzothiazine-3-ones, have shown that other halogens at the 4-position can also confer significant activity. For instance, a 4-bromo-benzyl substituted benzothiazine derivative demonstrated promising anticonvulsant effects.[4] This suggests that an electron-withdrawing group at the para-position of the benzyl ring is a key feature for potency.
Positional Isomers: The position of the substituent on the benzyl ring is critical. Studies on other N-benzyl amide anticonvulsants have shown that 4'-substituted derivatives generally exhibit higher activity than their 2' or 3' counterparts.[3][5] This indicates a specific spatial requirement for the substituent to productively engage with the target protein.
Table 1: Comparison of Anticonvulsant Activity of N-4-Benzyl Substituted Analogs
Note: Data for the exact lead compound is not available in the cited literature; however, the data for closely related analogs provides strong evidence for the importance of the 4-fluorobenzyl group.
The C-2 Methyl Group: Modulating Activity and Conformation
The substituent at the C-2 position of the benzoxazinone ring can influence both the potency and the metabolic stability of the compound.
Small Alkyl Groups: The presence of a small alkyl group, such as methyl, at the C-2 position is often found in active 1,4-benzoxazin-3-one derivatives. This group can provide beneficial hydrophobic interactions with the target and may also influence the conformation of the heterocyclic ring.
Comparison with C-2 Unsubstituted Analogs: While direct quantitative comparisons are scarce in the literature for anticonvulsant activity, in other biological activities like herbicidal effects, the C-2 substituent plays a significant role. For instance, studies on the herbicidal activity of 1,4-benzoxazin-3-ones have shown that the presence and nature of the C-2 substituent can dramatically alter potency. This suggests that the C-2 position is a sensitive site for modification and that even small changes can impact biological activity.
Larger Substituents: The effect of larger substituents at the C-2 position would need to be empirically determined, as increased steric bulk could be detrimental to binding.
The Benzoxazinone Ring: A Platform for Fine-Tuning
Substitutions on the fused benzene ring of the 1,4-benzoxazin-3-one core offer another avenue for modulating the pharmacological profile of these compounds. Electron-donating or electron-withdrawing groups can alter the electronic distribution of the entire scaffold, influencing target binding and pharmacokinetic properties.
Amino and Substituted Amino Groups: As seen in the highly active analog from the study by Piao et al. (2008), the presence of a 7-(benzylamino) group can confer potent anticonvulsant activity.[3] This highlights the potential for introducing hydrogen bond donors and acceptors on the benzoxazinone ring to enhance target engagement.
Halogenation: Halogenation of the benzoxazinone ring can also impact activity, though the effects are often context-dependent and require careful optimization.
Experimental Protocols
To facilitate further research and validation of the SAR findings, detailed protocols for key experimental procedures are provided below.
Synthesis of 4-(4-fluorobenzyl)-2-methyl-2H-1,4-benzoxazin-3(4H)-one
A general and reliable synthetic route to the title compound involves a two-step process: first, the synthesis of the 2-methyl-2H-1,4-benzoxazin-3(4H)-one core, followed by N-alkylation with 4-fluorobenzyl bromide.
Step 1: Synthesis of 2-methyl-2H-1,4-benzoxazin-3(4H)-one
A common method for the synthesis of the 2-methyl-1,4-benzoxazin-3-one core is the reaction of 2-aminophenol with an α-halo ester, such as methyl 2-bromopropionate, followed by cyclization.
Materials: 2-aminophenol, methyl 2-bromopropionate, a suitable base (e.g., potassium carbonate), and a polar aprotic solvent (e.g., dimethylformamide - DMF).
Procedure:
To a solution of 2-aminophenol in DMF, add potassium carbonate.
Slowly add methyl 2-bromopropionate to the mixture at room temperature.
Heat the reaction mixture (e.g., to 80-100 °C) and monitor the progress by thin-layer chromatography (TLC).
Upon completion, cool the reaction mixture, pour it into water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
The crude product can be purified by column chromatography on silica gel to yield 2-methyl-2H-1,4-benzoxazin-3(4H)-one.
Step 2: N-Alkylation with 4-Fluorobenzyl Bromide
Materials: 2-methyl-2H-1,4-benzoxazin-3(4H)-one, 4-fluorobenzyl bromide, a strong base (e.g., sodium hydride), and a polar aprotic solvent (e.g., DMF or tetrahydrofuran - THF).
Procedure:
Dissolve 2-methyl-2H-1,4-benzoxazin-3(4H)-one in anhydrous DMF or THF.
Cool the solution in an ice bath and add sodium hydride portion-wise.
Stir the mixture at room temperature for a short period (e.g., 30 minutes) to allow for the formation of the sodium salt.
Slowly add a solution of 4-fluorobenzyl bromide in the same solvent.
Allow the reaction to proceed at room temperature, monitoring its progress by TLC.
Once the reaction is complete, carefully quench it by the slow addition of water.
Extract the product with an organic solvent, wash the organic layer, dry it, and concentrate it.
Purify the final product, 4-(4-fluorobenzyl)-2-methyl-2H-1,4-benzoxazin-3(4H)-one, by column chromatography or recrystallization.
In Vivo Anticonvulsant Screening
The following are standardized protocols for the MES and scPTZ tests, commonly used for the initial screening of potential anticonvulsant drugs.[4][6]
Maximal Electroshock Seizure (MES) Test
This test is a model for generalized tonic-clonic seizures and is used to identify compounds that prevent seizure spread.
Animals: Male albino mice (e.g., 20-25 g).
Procedure:
Administer the test compound intraperitoneally (i.p.) or orally (p.o.) at various doses.
After a predetermined time (e.g., 30 or 60 minutes), deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal or ear-clip electrodes.
Observe the mice for the presence or absence of the tonic hind limb extension phase of the seizure.
The absence of tonic hind limb extension is considered protection.
Determine the median effective dose (ED₅₀), the dose that protects 50% of the animals from the seizure endpoint.
Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test
This test is a model for absence seizures and is used to identify compounds that elevate the seizure threshold.
Animals: Male albino mice (e.g., 20-25 g).
Procedure:
Administer the test compound i.p. or p.o. at various doses.
After a set time, administer a subcutaneous injection of pentylenetetrazole (PTZ) at a dose that induces clonic seizures in most control animals (e.g., 85 mg/kg).
Observe the mice for a specific period (e.g., 30 minutes) for the presence or absence of clonic seizures lasting for at least 5 seconds.
The absence of such seizures is considered protection.
Calculate the ED₅₀ for the test compound.
Visualizing Key Relationships and Workflows
To further clarify the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Key Structural Modifications and Their Impact on Activity.
Caption: Workflow for In Vivo Anticonvulsant Screening.
Conclusion and Future Directions
The structural activity relationship of 4-(4-fluorobenzyl)-2-methyl-2H-1,4-benzoxazin-3(4H)-one and its analogs highlights several key features for potent anticonvulsant activity. The N-4-(4-fluorobenzyl) moiety appears to be a critical component, likely enhancing both target interaction and pharmacokinetic properties. The C-2 methyl group and substitutions on the benzoxazinone ring provide further opportunities for optimization.
This guide serves as a foundational resource for researchers in the field. Future work should focus on obtaining direct comparative data for a wider range of analogs to build a more comprehensive quantitative SAR (QSAR) model. Investigating the mechanism of action, including potential interactions with voltage-gated ion channels or neurotransmitter receptors, will be crucial for the rational design of next-generation CNS agents based on this promising scaffold. The detailed experimental protocols provided herein should facilitate these future investigations.
References
Khabnadideh, S., et al. (2023). Novel 1,4 benzothiazine 3-one derivatives as anticonvulsant agents: Design, synthesis, biological evaluation and computational studies. Computational Biology and Chemistry, 104, 107870. Available at: [Link]
Salomé, C., et al. (2010). Synthesis and anticonvulsant activities of (R)-N-(4'-substituted)benzyl 2-acetamido-3-methoxypropionamides. Journal of Medicinal Chemistry, 53(4), 1684–1701. Available at: [Link]
Mirabile, S., et al. (2021). Evaluation of 4-(4-Fluorobenzyl)piperazin-1-yl]-Based Compounds as Competitive Tyrosinase Inhibitors Endowed with Anti-melanogenic Activity. ChemMedChem, 16(20), 3083-3093. Available at: [Link]
Honda, T., et al. (2009). Synthesis of novel 1,4-benzoxazin-3-one derivatives as inhibitors against tyrosine kinases. Bioorganic & Medicinal Chemistry, 17(2), 699-708. Available at: [Link]
Bajaj, K., et al. (2004). Synthesis and pharmacological evaluation of newer substituted benzoxazepine derivatives as potent anticonvulsant agents. European Journal of Medicinal Chemistry, 39(4), 369-376. Available at: [Link]
Patel, H. V., et al. (2022). Synthesis, preliminary anticonvulsant and toxicity screening of substituted 3-(Dimethyl/Diethylamino)-{1-[4-Methyl-2-substitutedphenyl-2,5-dihydro-1,5-benzothiazepin-3-yl]}propan-1-one. Neliti. Available at: [Link]
Siddiqui, N., et al. (2010). Pharmacological Profile of Benzoxazines: A Short Review. Journal of Chemical and Pharmaceutical Research, 2(4), 309-316. Available at: [Link]
Sonigara, B. S., & Ranawat, M. S. (2019). Synthesis and Screening of some benzoxazinone derivatives. International Journal of Pharmaceutical Sciences and Research, 10(11), 5236-5241. Available at: [Link]
Rakhimboev, S. D., et al. (2023). Synthesis and Research Anticonvulsant Activity of Annulated Triazolo-Thiadiazine Derivative in Laboratory Animals. Biomedical and Pharmacology Journal, 16(4). Available at: [Link]
Ajani, O. O., et al. (2016). Scheme 1: Synthesis of 2-methyl-4H-3,1-benzoxazin-4-one, 7. ResearchGate. Available at: [Link]
Organic Chemistry Portal. (n.d.). Synthesis of 1,4-Benzoxazin-3-ones. Retrieved from [Link]
Zayed, M. F. (2012). New fluorinated quinazolinone derivatives as anticonvulsant agents. Saudi Pharmaceutical Journal, 20(2), 103-109. Available at: [Link]
Piao, Z. T., et al. (2008). Synthesis of novel 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones as anticonvulsant agents. European Journal of Medicinal Chemistry, 43(6), 1216-1221. Available at: [Link]
Guan, L. P., et al. (2018). Synthesis and Evaluation of the Anticonvulsant Activities of 4-(2-(Alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-ones. Molecules, 23(4), 755. Available at: [Link]
Navigating the Safe Handling of 4-(4-fluorobenzyl)-2-methyl-2H-1,4-benzoxazin-3(4H)-one: A Guide for Laboratory Professionals
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 4-(4-fluorobenzyl)-2-methyl-2H-1,4-benzoxazin-3(4H)-one. As a novel derivative...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 4-(4-fluorobenzyl)-2-methyl-2H-1,4-benzoxazin-3(4H)-one. As a novel derivative of the benzoxazinone class, this compound's specific toxicological properties are not yet fully characterized. Therefore, this document synthesizes data from structurally similar compounds and established laboratory safety principles to create a robust framework for its handling and disposal. The protocols herein are designed to be self-validating systems, prioritizing the safety of laboratory personnel and the integrity of research.
Hazard Assessment and Core Principles
The benzoxazinone core is a privileged scaffold in medicinal chemistry, known for its biological activity and reactivity.[1][2][3] The presence of a fluorobenzyl group introduces a halogenated aromatic moiety, which necessitates careful handling to mitigate potential health risks.
A Safety Data Sheet (SDS) for the structurally analogous compound, 4-Methyl-2H-1,4-benzoxazin-3(4H)-one, indicates that it is a skin and eye irritant and may cause respiratory irritation.[4][5] It is prudent to assume that 4-(4-fluorobenzyl)-2-methyl-2H-1,4-benzoxazin-3(4H)-one poses similar, if not greater, hazards.
Core Safety Principles:
Assume Hazard: In the absence of specific data, treat this compound as hazardous.
Minimize Exposure: Employ all necessary engineering controls and personal protective equipment (PPE) to prevent contact.
Plan for Contingencies: Be prepared for spills and accidental exposures.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical when handling 4-(4-fluorobenzyl)-2-methyl-2H-1,4-benzoxazin-3(4H)-one.[6][7] The following table outlines the minimum required PPE.
Body Part
Required PPE
Rationale and Best Practices
Hands
Nitrile or Neoprene Gloves
Provides a barrier against skin contact.[8] Double-gloving is recommended, especially during weighing and transfer operations. Inspect gloves for any signs of degradation or puncture before and during use. Change gloves immediately if contamination is suspected.
Eyes
Chemical Splash Goggles
Protects against splashes and airborne particles.[8] Safety glasses do not provide a sufficient seal and are not adequate.[8]
Face
Face Shield (in addition to goggles)
Required when there is a significant risk of splashing, such as during transfers of solutions or when working with larger quantities.[8]
Body
Laboratory Coat (fully fastened)
Prevents contamination of personal clothing.
Respiratory
Use in a certified chemical fume hood
Engineering controls are the primary method of respiratory protection. If a fume hood is not available or during a significant spill, a respirator may be necessary.[9]
Operational Plan: From Receipt to Reaction
A clear, step-by-step operational plan is essential to minimize the risk of exposure.
Receiving and Storage
Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.
Label: Ensure the container is clearly labeled with the full chemical name and any known hazard warnings.
Store: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[10] Keep the container tightly sealed.
Weighing and Aliquoting
This phase presents a high risk of generating airborne particles.
Location: Conduct all weighing and aliquoting within a certified chemical fume hood or a ventilated balance enclosure.
Tools: Use dedicated spatulas and weighing papers.
Technique: Handle the solid gently to avoid creating dust.
Cleaning: Clean all surfaces and tools thoroughly after use.
In-Reaction Handling
The reactivity of the benzoxazinone core necessitates careful control of reaction conditions.[11]
Vessel: Use appropriate glassware that can be securely sealed.
Atmosphere: If the reaction is sensitive to air or moisture, use an inert atmosphere (e.g., nitrogen or argon).
Monitoring: Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, LC-MS) to avoid unexpected side reactions.
Disposal Plan: Responsible Waste Management
The fluorinated nature of this compound requires a specific waste disposal stream.
Waste Segregation
All materials that come into contact with 4-(4-fluorobenzyl)-2-methyl-2H-1,4-benzoxazin-3(4H)-one must be considered hazardous waste.
Solid Waste: Contaminated gloves, weighing papers, and other disposable materials should be collected in a dedicated, labeled solid waste container.
Liquid Waste: Unused solutions and reaction mixtures should be collected in a labeled, sealed container for halogenated organic waste.[12] Do not mix with non-halogenated waste streams.
Sharps: Contaminated needles and other sharps must be disposed of in a designated sharps container.
Disposal Methods
Due to the presence of fluorine, this compound should be treated as a per- and polyfluoroalkyl substance (PFAS) for disposal purposes.[13]
Incineration: High-temperature incineration is a promising method for the complete destruction of PFAS.[13]
Hazardous Waste Landfill: Disposal in a designated hazardous waste landfill is an acceptable alternative, though it contains the substance rather than destroying it.[13]
Consult Professionals: Always consult with your institution's environmental health and safety (EHS) department for specific guidance on approved disposal methods.[14]
Emergency Procedures
Spills
Evacuate: Clear the immediate area of all personnel.
Ventilate: Ensure the area is well-ventilated, using the fume hood if the spill is contained within it.
PPE: Don appropriate PPE, including respiratory protection if necessary.
Contain: Use a chemical spill kit to absorb the material.
Clean: Decontaminate the area thoroughly.
Dispose: Collect all cleanup materials as hazardous waste.
Personal Exposure
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[4]
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[4]
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[4]
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[10]
References
Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. (2024). MDPI.
Synthesis and antifungal activity of 2H-1,4-benzoxazin-3(4H)-one derivatives. (2016). PubMed.
SAFETY DATA SHEET - 4-Methyl-2H-1,4-benzoxazin-3(4H)-one. (n.d.). Fisher Scientific.
Determination of Benzoxazinone Derivatives in Plants by Combining Pressurized Liquid Extraction−Solid-Phase Extraction Followed by Liquid Chromatography−Electrospray Mass Spectrometry. (2006). Journal of Agricultural and Food Chemistry - ACS Publications.
Guidelines for Disposing of PFAs. (2023). MCF Environmental Services.
Synthesis and Reactions of Some Novel 4H-3,1-Benzoxazinone Bearing Chalcone Moiety with Antibacterial Evaluation. (2021). Revista Boliviana de Química.